Timepidium Bromide

Catalog No.
S006984
CAS No.
35035-05-3
M.F
C17H22BrNOS2
M. Wt
400.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Timepidium Bromide

CAS Number

35035-05-3

Product Name

Timepidium Bromide

IUPAC Name

3-(dithiophen-2-ylmethylidene)-5-methoxy-1,1-dimethylpiperidin-1-ium bromide

Molecular Formula

C17H22BrNOS2

Molecular Weight

400.4 g/mol

InChI

InChI=1S/C17H22NOS2.BrH/c1-18(2)11-13(10-14(12-18)19-3)17(15-6-4-8-20-15)16-7-5-9-21-16;/h4-9,14H,10-12H2,1-3H3;1H/q+1;/p-1

InChI Key

QTSXMEPZSHLZFF-UHFFFAOYSA-M

SMILES

Array

Synonyms

5-methoxy-3-(1-methylpiperidylidene)di-(2-thienyl)methane methobromide, SA-504, timepidium bromide

Canonical SMILES

C[N+]1(CC(CC(=C(C2=CC=CS2)C3=CC=CS3)C1)OC)C.[Br-]

The exact mass of the compound Timepidium bromide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Timepidium bromide mechanism of action anticholinergic

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Molecular Properties

The table below summarizes the core mechanistic and structural characteristics of timepidium bromide:

Aspect Description
Primary Mechanism Competitive antagonism of acetylcholine at muscarinic receptors in the gastrointestinal tract [1].
Key Structural Feature Quaternary ammonium group (positively charged nitrogen) [2].
Receptor Selectivity Functional selectivity for muscarinic receptors; high affinity for M1 and M3 subtypes over M2 due to slower dissociation kinetics [3] [1].
Systemic Absorption Poor absorption from the gastrointestinal tract; very low systemic bioavailability [3].
Central Nervous System (CNS) Effects Does not cross the blood-brain barrier; peripherally acting with minimal to no central side effects [2].

Signaling Pathway and Pharmacological Effects

The following diagram illustrates how this compound exerts its effects at the molecular and physiological levels:

G cluster_0 Therapeutic Outcome ACh Acetylcholine (ACh) Receptor Muscarinic Receptor (M1, M3) ACh->Receptor Binding Effects Physiological Effects Receptor->Effects Inhibits Signal TB This compound TB->Receptor Competitive Blockade SubP Reduced smooth muscle contraction Effects->SubP SubQ Reduced glandular secretions Effects->SubQ SubR Alleviation of visceral spasms and pain SubP->SubR SubQ->SubR

Figure 1: Mechanism of this compound as a competitive antagonist at muscarinic receptors. By blocking acetylcholine from binding, this compound inhibits downstream signaling, leading to reduced smooth muscle contractions and glandular secretions in the gastrointestinal tract, which alleviates spasms and pain [1] [4].

Key Experimental Findings and Evidence

Substantial experimental evidence supports the described mechanism of action and physiological effects.

1. In Vivo Evidence from Animal Studies

  • A study in rabbits investigated the effect of intravenous this compound (200 µg/kg) on gastric and duodenal blood flow distribution. The drug produced a slight increase in total gastric blood flow, with a considerable increase specifically in the mucosal layer of the pyloric antrum. This suggests that cholinergic and anticholinergic drugs can affect gastric blood flow, an effect mediated through muscarinic receptors [5].

2. Evidence from Structural and Functional Analogs

  • The drug's long duration of action is attributed to its kinetic selectivity. It dissociates much more slowly from M1 and M3 receptors than from M2 receptors. This prolonged binding to the desired receptor subtypes is a key feature of its sustained effect, a characteristic well-documented for the related drug tiotropium bromide [3].
  • The quaternary ammonium structure prevents this compound from crossing the blood-brain barrier, confining its action to the peripheral nervous system and avoiding central side effects like confusion or drowsiness [2]. This structural property is shared with other anticholinergics like ipratropium and tiotropium [3] [6].

Research Techniques for Investigating Mechanism

The following methodologies are critical for characterizing anticholinergic agents like this compound:

  • In Vitro Receptor Binding Assays: These experiments quantify a drug's affinity for different muscarinic receptor subtypes (M1-M3) by measuring its ability to displace a radiolabeled antagonist. The dissociation half-life can be calculated to establish kinetic selectivity [3].
  • In Vivo Models of Gastrointestinal Function: Animal studies (e.g., in rabbits or guinea pigs) can assess the drug's functional impact by measuring changes in parameters like gastric blood flow, intestinal motility, or secretory responses to cholinergic agonists [5].
  • Molecular Dynamics (MD) Simulation: This computational technique models the physical movements of atoms and molecules over time. MD simulations can provide atom-level insight into the stable binding pose of this compound within the muscarinic receptor's binding pocket, the specific residues involved, and conformational changes in the receptor [7].
  • Assessment of Drug-Likeness and Pharmacokinetics: Computational filters and experimental models are used to evaluate key properties, including gastrointestinal absorption and blood-brain barrier penetration, which are crucial for predicting efficacy and side effects [7] [6].

This compound's well-defined mechanism and peripheral selectivity make it a valuable agent for gastrointestinal spasms. Research on related thiophene-based structures continues to be an active area for developing new anti-inflammatory and psychotherapeutic agents [8].

References

Comprehensive Technical Analysis of Timepidium Bromide as a Muscarinic Receptor Antagonist

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Timepidium Bromide Hydrate and Muscarinic Receptor Biology

This compound Hydrate is an anticholinergic agent primarily utilized for treating various gastrointestinal disorders, particularly those involving smooth muscle spasms. Marketed under trade names including "Gastropin" and "Floprop," this drug functions as a muscarinic receptor antagonist that targets specific subtypes of muscarinic receptors in the gastrointestinal tract. The development of this compound Hydrate has involved several pharmaceutical institutions, including Takeda Pharmaceuticals, and it has successfully progressed through multiple clinical trial phases, demonstrating efficacy and safety profiles favorable for clinical use. [1]

The muscarinic receptor family represents a class of G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of the neurotransmitter acetylcholine. Five muscarinic receptor subtypes (M1-M5) have been identified, with M1-M3 being most relevant to therapeutic applications. In the context of airway and gastrointestinal physiology, M3 receptors are primarily responsible for smooth muscle contraction and glandular secretions, while M2 receptors function as autoreceptors that inhibit acetylcholine release from nerve terminals. The therapeutic goal of selective muscarinic antagonism is to achieve optimal receptor subtype selectivity that maximizes clinical efficacy while minimizing adverse effects. [2] [3]

Mechanism of Action and Receptor Selectivity Profile

Fundamental Antagonistic Mechanism

This compound Hydrate exerts its pharmacological effects through competitive antagonism at muscarinic receptors in the gastrointestinal tract. By inhibiting the action of acetylcholine at these receptors, it effectively reduces smooth muscle contractions and decreases glandular secretions within the gastrointestinal system. Acetylcholine normally binds to muscarinic receptors to promote muscle contractions; by blocking this interaction, this compound Hydrate alleviates spasms and associated pain in conditions like irritable bowel syndrome and peptic ulcers. The drug demonstrates a high degree of selectivity toward muscarinic receptors in the gastrointestinal tract, which theoretically minimizes effects on other cholinergic pathways and reduces the likelihood of broad systemic side effects. Additionally, this compound Hydrate has been observed to possess anti-inflammatory properties that may further contribute to its therapeutic benefits in gastrointestinal disorders. [1]

Comparative Receptor Binding Kinetics

The binding kinetics of muscarinic receptor antagonists significantly influence their duration of action and clinical efficacy. Research on related anticholinergic agents reveals important kinetic principles that may apply to this compound Hydrate. Tiotropium, a well-characterized long-acting muscarinic antagonist used for respiratory conditions, demonstrates kinetic selectivity for M3 receptors over M2 receptors, with a dissociation half-life from M3 receptors exceeding 24 hours. This prolonged receptor occupancy translates to sustained bronchodilation in pulmonary applications. Similarly, glycopyrrolate shows a shorter dissociation half-life of approximately 6 hours from M3 receptors. These kinetic properties are determined through radioligand binding studies using membranes from cells expressing human muscarinic receptors, which quantify association and dissociation rates to calculate binding affinities (pKi values) and residence times. [3] [4]

Table: Binding Kinetics of Selected Muscarinic Receptor Antagonists

Antagonist M2 Receptor Residence Time M3 Receptor Residence Time Kinetic Selectivity (M3 vs M2)
Tiotropium ~16 hours >24 hours ~1.5-fold
Glycopyrrolate ~2 hours ~6 hours ~3-fold
Aclidinium ~3 hours ~29 hours ~9.7-fold
Advanced Binding Mechanisms: Orthosteric and Allosteric Sites

Recent structural studies of muscarinic receptors have revealed sophisticated binding mechanisms that may inform the development of improved anticholinergic agents. The M3 muscarinic receptor possesses two binding sites for ligands: a primary orthosteric site within the binding pocket where acetylcholine normally binds, and a secondary allosteric site in the extracellular vestibule. Research on tiotropium has demonstrated that this drug can bind to both sites, creating a dual mechanism of receptor blockade. When bound to the allosteric site, tiotropium prevents acetylcholine entry into the orthosteric binding pocket, contributing to insurmountable antagonism that cannot be overcome by increasing acetylcholine concentrations. This dual-binding behavior, coupled with slow dissociation kinetics, may significantly enhance the duration and efficacy of muscarinic antagonists. While specific structural data for this compound Hydrate is limited in the available literature, these mechanisms represent potential opportunities for optimizing its pharmacological profile. [4] [5]

Pharmacological Characterization and Signaling Pathways

Effects on Intracellular Signaling Cascades

Muscarinic receptor antagonists exert profound effects on intracellular signaling pathways in smooth muscle cells. When acetylcholine activates M3 receptors, it triggers the Gq-phospholipase Cβ (PLCβ) pathway, leading to inositol 1,4,5-trisphosphate (IP3) production and release of calcium from intracellular stores. This calcium release activates myosin light chain kinase (MLCK), which phosphorylates myosin light chains and initiates smooth muscle contraction. Additionally, muscarinic receptor activation stimulates the RhoA/Rho-kinase pathway, which enhances calcium sensitivity by inhibiting myosin light chain phosphatase (MLCP). Through antagonizing M3 receptors, this compound Hydrate and similar drugs inhibit these pro-contractile signaling pathways, thereby promoting smooth muscle relaxation. [2]

Beyond direct effects on contraction pathways, muscarinic receptor signaling also regulates inflammatory processes and remodeling mechanisms in tissues. acetylcholine has been shown to induce cytokine release from inflammatory cells, promote chemotaxis of eosinophils, monocytes, and neutrophils, and enhance mucus secretion. These effects are mediated through complex intracellular signaling networks involving transcription factor activation and gene expression changes. Anticholinergic agents can therefore modulate these processes, potentially providing benefits beyond simple spasmolysis. In fact, tiotropium has demonstrated anti-inflammatory effects in experimental models, reducing neutrophil chemotactic activity and decreasing levels of proinflammatory cytokines including IL-6, TNF-α, and LTB4. These findings suggest that this compound Hydrate may possess similar anti-inflammatory properties in the gastrointestinal tract. [3]

Table: Muscarinic Receptor Subtypes and Their Physiological Roles

Receptor Subtype Primary Signaling Mechanism Localization Physiological Functions
M1 Gq/11 → PLCβ activation Neuronal ganglia, epithelial cells Facilitates neurotransmission, modulates secretion
M2 Gi/o → cAMP inhibition Cardiac tissue, cholinergic nerves Negative feedback on acetylcholine release, cardiac slowing
M3 Gq/11 → PLCβ activation Smooth muscle, glandular tissue Mediates smooth muscle contraction, glandular secretion
Muscarinic Receptor Regulation in Disease States

In pathological conditions such as inflammatory bowel disease or irritable bowel syndrome, alterations in muscarinic receptor expression and function may occur. Research in airway diseases has demonstrated that inflammatory cytokines including IL-1β, IL-13, and TNF-α can increase expression of signaling components downstream of muscarinic receptors, potentially enhancing cholinergic responsiveness. Similar mechanisms may operate in gastrointestinal inflammatory conditions. Additionally, studies have shown that allergic inflammation can induce dysfunction of prejunctional M2 autoreceptors, leading to exaggerated acetylcholine release and enhanced smooth muscle contraction. These disease-associated changes in muscarinic signaling pathways may influence the therapeutic efficacy of anticholinergic agents like this compound Hydrate and highlight potential targets for drug development. [2]

Experimental Methods for Characterizing Anticholinergic Activity

Binding Assays and Receptor Affinity Determinations

The binding characteristics of muscarinic receptor antagonists are typically evaluated using radioligand competition binding assays. These experiments utilize membranes from cells expressing recombinant human muscarinic receptor subtypes (M1-M3) or native tissues containing specific receptor profiles. The general protocol involves incubating membrane preparations with a fixed concentration of a radiolabeled antagonist (such as [3H]tiotropium or [3H]N-methylscopolamine) in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound Hydrate). After reaching equilibrium, bound and free radioligand are separated, typically by filtration, and the displacement curves are analyzed to determine inhibition constants (Ki values). These studies provide quantitative data on the affinity and selectivity of compounds for different muscarinic receptor subtypes. For this compound Hydrate, such binding studies would be essential to establish its receptor selectivity profile and compare it to existing anticholinergic agents. [6] [7]

Advanced binding studies also investigate the kinetics of receptor interaction, determining association (kon) and dissociation (koff) rates through non-equilibrium experiments. These kinetic parameters define the residence time of a drug at its target, which increasingly is recognized as a critical determinant of in vivo efficacy and duration of action. The experimental approach involves pre-incubating the receptor preparation with the test compound, then measuring the rate of radioligand binding after various time points following dilution or addition of excess unlabeled competitor. For drugs with slow dissociation kinetics, such as tiotropium, these studies reveal the molecular basis for their long duration of action. [8] [3]

Functional Tissue-Based Assays

Functional characterization of muscarinic antagonists employs isolated tissue preparations to evaluate pharmacological activity in physiologically relevant systems. For gastrointestinal applications, smooth muscle strips from appropriate regions of the intestinal tract can be mounted in organ baths for isometric tension measurements. The tissues are exposed to cumulative concentrations of a muscarinic agonist (such as acetylcholine or carbachol) to establish control concentration-response curves. After thorough washing, tissues are pre-incubated with the antagonist at different concentrations before repeating the agonist challenge. The rightward shifts in agonist concentration-response curves and depression of maximal responses are analyzed using Schild regression to determine antagonist potency (pA2 values) and mechanism of action.

More sophisticated functional approaches include label-free whole cell assays that monitor integrated cellular responses through dynamic mass redistribution (DMR). This technique utilizes optical biosensors to measure ligand-induced changes in cellular architecture, providing a holistic view of receptor signaling without requiring specific molecular labels. DMR assays can differentiate the biochemical mechanisms of action of distinct muscarinic antagonists and estimate their residence times on native receptors in living cells. This approach was used to demonstrate that tiotropium, a slow-binding antagonist, selectively blocks late signaling phases of M3 receptor activation, reflecting its kinetic selectivity. [8]

G cluster_receptor M3 Muscarinic Receptor cluster_signaling Signaling Pathways Blocked cluster_effects Therapeutic Effects compound This compound allosteric Allosteric Site (Extracellular Vestibule) compound->allosteric orthosteric Orthosteric Site (ACh Binding Pocket) compound->orthosteric allosteric->orthosteric Blocks Access Gq Gq Protein Activation orthosteric->Gq ACh Acetylcholine (ACh) ACh->orthosteric PLC Phospholipase C Inhibition Gq->PLC Ca Calcium Mobilization Reduction PLC->Ca MLCK MLCK Activity Decrease Ca->MLCK inflammation Anti-inflammatory Effects Ca->inflammation relaxation Smooth Muscle Relaxation MLCK->relaxation secretion Reduced Glandular Secretion MLCK->secretion

Diagram 1: Mechanism of this compound Muscarinic Receptor Antagonism - This diagram illustrates the dual binding mechanism of this compound to both orthosteric and allosteric sites on the M3 muscarinic receptor, preventing acetylcholine binding and downstream signaling pathways that lead to smooth muscle contraction and inflammation.

Therapeutic Applications and Future Research Directions

Clinical Applications and Potential Expansions

This compound Hydrate is clinically established for the treatment of gastrointestinal disorders characterized by smooth muscle hypertonia and spasticity. Its primary indications include irritable bowel syndrome (IBS), peptic ulcers, and other functional gastrointestinal disorders where reduction of spasms and associated pain is therapeutic. The drug is typically administered orally in tablet or capsule form, with a common dosage regimen of two to three times daily before meals. The onset of action is relatively rapid, with patients often experiencing relief within 30 to 60 minutes post-administration, making it particularly useful for managing acute episodes of gastrointestinal discomfort. [1]

Beyond these established uses, research on related muscarinic antagonists suggests potential expanded applications for this compound Hydrate. Studies on tiotropium and other anticholinergics have demonstrated anti-remodeling effects in chronic inflammatory conditions, including inhibition of mucus gland hypertrophy and reduction in goblet cell hyperplasia. Additionally, evidence suggests that muscarinic antagonists can modulate airway wall remodeling in respiratory diseases, reducing smooth muscle thickening and collagen deposition. While these findings originate from pulmonary research, similar mechanisms may operate in the gastrointestinal tract, suggesting potential applications for this compound Hydrate in managing structural changes associated with chronic inflammatory bowel conditions. [3]

Drug Interactions and Safety Considerations

Like other anticholinergic agents, this compound Hydrate is associated with a range of potential side effects that reflect its mechanism of action. The most common adverse effects include dry mouth, constipation, and blurred vision, which result from blockade of muscarinic receptors in salivary glands, intestinal smooth muscle, and ocular tissues. More severe but less frequent side effects may include urinary retention, dizziness, and confusion, particularly in elderly patients. The drug is contraindicated in patients with glaucoma, myasthenia gravis, and severe ulcerative colitis. Patients with pre-existing cardiovascular conditions should use this medication with caution due to potential effects on heart rate. [1]

This compound Hydrate can participate in pharmacokinetic and pharmacodynamic interactions with other medications. Concomitant use of other anticholinergic drugs (including certain antihistamines, tricyclic antidepressants, and antipsychotics) can potentiate both therapeutic and adverse effects. Additionally, drugs that affect cytochrome P450 enzyme activity may alter the metabolism of this compound Hydrate, potentially requiring dosage adjustments. The interaction profile underscores the importance of comprehensive medication review when prescribing this agent. [1]

Table: Comparative Profile of Muscarinic Antagonists in Clinical Use

Parameter This compound Tiotropium Bromide Atropine Glycopyrrolate
Primary Indication Gastrointestinal spasms COPD maintenance Bradycardia, organophosphate poisoning Pre-anesthesia, hyperhidrosis
Receptor Selectivity M3 selective (predicted) M1-M3 with kinetic M3 selectivity Non-selective M1-M3 non-selective
Administration Route Oral Inhalation IV, IM, ophthalmic Oral, IV, topical
Common Side Effects Dry mouth, constipation, blurred vision Dry mouth, cough, UTI Tachycardia, dry mouth, blurred vision Dry mouth, urinary retention
Future Research and Development Opportunities

The evolving structural understanding of muscarinic receptors presents opportunities for refining anticholinergic therapy. Recent X-ray crystallographic studies have provided detailed structural information about both the orthosteric binding site and an outer receptor cavity that can accommodate allosteric modulators. These structural insights should guide the development of more selective M3 receptor blockers with reduced potential for off-target effects. For this compound Hydrate, these advances could inform the creation of next-generation analogs with optimized receptor selectivity and improved safety profiles. [5]

Additionally, growing recognition of non-neuronal acetylcholine systems in various tissues suggests potential novel applications for muscarinic antagonists. In the airways, epithelial cells and inflammatory cells generate acetylcholine and express functional muscarinic receptors, creating local cholinergic signaling networks that influence inflammation and tissue remodeling. Similar mechanisms may operate in the gastrointestinal tract, where non-neuronal acetylcholine may regulate epithelial function, immune responses, and tissue repair processes. Investigation of these pathways could reveal new indications for this compound Hydrate beyond its current use as a simple spasmolytic agent. [2] [3]

G cluster_assays Characterization Assays cluster_params Parameters Determined cluster_tech Experimental Techniques binding Binding Assays kinetic Kinetic Analysis binding->kinetic Informs affinity Binding Affinity (pKi values) binding->affinity selectivity Receptor Selectivity (M3 vs M2) binding->selectivity functional Functional Studies efficacy Functional Efficacy (pA2 values) functional->efficacy residence Residence Time (Dissociation t½) kinetic->residence structural Structural Studies structural->binding Guides radioligand Radioligand Binding with [3H]-ligands radioligand->binding organ_bath Organ Bath Studies with tissue strips organ_bath->functional dmr Dynamic Mass Redistribution (DMR) dmr->kinetic xray X-ray Crystallography of receptor complexes xray->structural

Diagram 2: Experimental Framework for Characterizing Muscarinic Antagonists - This workflow illustrates the integrated experimental approaches used to comprehensively characterize muscarinic receptor antagonists like this compound, from initial binding studies to structural analysis.

Conclusion

References

Timepidium bromide pharmacological profile

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile Overview

Timepidium bromide is a quaternary ammonium antimuscarinic agent used for the symptomatic treatment of visceral spasms, particularly in the gastrointestinal tract [1] [2] [3]. Its key characteristic is its peripherally selective action due to a chemical structure that limits its ability to cross the blood-brain barrier [2].

Property Description
Generic Name This compound [4] [2]
Chemical Formula C₁₇H₂₂BrNOS₂ (for the bromide salt) [2]
Modality Small Molecule [4]
Drug Class Synthetic Anticholinergic, Quaternary Ammonium Compound [1] [3]
Mechanism of Action Muscarinic Acetylcholine Receptor Antagonist (non-selective) [1] [5] [3]
Primary Indication Symptomatic treatment of visceral spasms [2] [3]

Mechanism of Action and Pharmacodynamics

This compound acts as a competitive antagonist at muscarinic receptors in the peripheral nervous system [1]. Its quaternary ammonium group confers a positive charge, which reduces lipid solubility and thus limits its entry into the central nervous system, minimizing central side effects [5] [2].

The following diagram illustrates the peripheral mechanism of action of this compound and its observed physiological effects based on animal studies.

G cluster_observed Experimental Findings (Animal Studies) Start Parasympathetic Nerve ACh Acetylcholine (ACh) Release Start->ACh Receptor Muscarinic Receptor ACh->Receptor Binds to Obs1 ↓ GI Motility (Spontaneous & Bethanechol-induced) Receptor->Obs1 Obs2 ↓ Gastric Acid Secretion (Bethanechol-induced) Receptor->Obs2 Obs3 Weak Inhibition of Salivary Secretion Receptor->Obs3 Obs4 Slight ↑ Gastric Blood Flow (Notably in Pyloric Antrum) Receptor->Obs4 TB This compound TB->Receptor Competitive Antagonism Effects Observed Physiological Effects

The diagram above summarizes the core mechanistic pathways and functional outcomes. The tables below provide comparative experimental data and clinical parameters.

Table 1: Comparative Pharmacological Activity (Animal Studies) [6]

This table compares the inhibitory effects of this compound (TB) against other anticholinergics in animal models.

Pharmacological Action This compound (TB) Atropine Sulfate (Atr) Hyoscine-N-Butylbromide (HB)
GI Motility Inhibition (dogs, spontaneous & bethanechol-induced) Strong effect, almost equal to Atr Strong effect Weaker than TB and Atr
Gastric Acid Secretion Inhibition (dogs & rats, bethanechol-induced) Stronger than HB Stronger than TB Weaker than TB and Atr
Salivary Secretion Inhibition Much weaker than Atr Strong effect Much weaker than Atr
Mydriatic Activity (mice) Weakest among the three Stronger than TB and HB Stronger than TB
Table 2: Clinical and Pharmacokinetic Profile

Information on clinical use is available, but detailed pharmacokinetic parameters (absorption, metabolism, half-life) are not well-defined in the search results [4] [3].

Parameter Details
Approved Dosage (Adult) Oral: 30 mg three times a day. Injection (IV/IM/SC): 7.5 mg [3].
Routes of Administration Oral, Subcutaneous (SC), Intramuscular (IM), Intravenous (IV) [2] [3].
Common Adverse Effects Photophobia, visual disturbance, headache, vertigo, sleepiness, GI effects, palpitations [3].
Lab Interference Metabolites may turn urine red and interfere with some urinary tests [3].
Key Contraindications Glaucoma, dysuria due to prostatic enlargement, severe cardiac disease, paralytic ileus [3].
Drug Interactions Enhanced action with Tricyclic Antidepressants (TCAs), phenothiazines, MAOIs, and antihistamines [3].

Research and Development Context

This compound's profile as a peripheral anticholinergic has sparked interest in its potential application in modern drug combination strategies. A patent document suggests its investigation as a peripheral agent to counteract the peripheral side effects of central muscarinic agonists, potentially for treating central nervous system disorders like Alzheimer's disease [5]. This indicates a possible avenue for repurposing older anticholinergic drugs.

References

Chemical and Pharmacological Profile of Timepidium Bromide

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates the fundamental data available for Timepidium Bromide:

Property Description
Systematic Name 3-(di-2-thienylmethylene)-5-methoxy-1,1-dimethylpiperidinium bromide [1]
Molecular Formula C₁₇H₂₂BrNOS₂ [2] [1]
Molecular Weight 400.39 g·mol⁻¹ [2] [1]
CAS Registry Number 35035-05-3 [2] [1]
ATC Code A03AB19 [3] [1]
Therapeutic Category Synthetic anticholinergic, quaternary ammonium compound [3] [1]
Primary Efficacy Antispasmodic; Muscarinic acetylcholine receptor antagonist [3] [1]
Key Feature Peripherally acting; the quaternary nitrogen prevents crossing of the blood-brain barrier [1]

Synthesis and Analytical Guidance

Based on the search results, a specific synthesis pathway for this compound is not publicly documented. The available patents and technical literature primarily discuss the synthesis of Tiotropium Bromide, which is a different compound, despite the similar naming convention [4] [5] [6].

For researchers aiming to develop or analyze this compound, here are practical approaches:

  • Consult Specialized Literature: Direct synthesis procedures may be available in proprietary or commercial databases not indexed in public searches. Deeper investigation into commercial chemical catalogs or specialized patent databases may be required.
  • Focus on Characterization: The provided molecular structure and formula are key for characterizing the final product. Analytical techniques like mass spectrometry, NMR, and HPLC can be used to verify the structure C₁₇H₂₂BrNOS₂ and confirm synthesis success [2] [1].
  • In Vivo Formulation: For biological testing, one source provides a sample formulation method: the compound can be dissolved in a solution of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline [2].

Biological Pathways and Therapeutic Action

This compound acts as a muscarinic acetylcholine receptor (mAChR) antagonist [3]. It is classified within several biological pathways in the KEGG database, including pancreatic secretion, gastric acid secretion, and neuroactive ligand-receptor interaction [3] [7]. Its primary therapeutic use is as a gastrointestinal agent for relieving visceral spasms and pain associated with peptic ulcers and other GI disorders [3] [1].

The following diagram illustrates its mechanism of action within a cholinergic synapse:

G ACh ACh Receptor Muscarinic Receptor (e.g., CHRM3) ACh->Receptor Binding Effect Reduced Smooth Muscle Contraction Receptor->Effect Normal Signal Timepidium Timepidium Timepidium->Receptor Antagonizes

References

Chemical and Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core technical identifiers and properties of Timepidium Bromide.

Property Description
IUPAC Name 3-[bis(thiophen-2-yl)methylidene]-5-methoxy-1,1-dimethylpiperidin-1-ium bromide [1]
Molecular Formula C₁₇H₂₂BrNOS₂ [2] [1]
Molar Mass 400.39 g·mol⁻¹ [2] [1]
CAS Registry Number 35035-05-3 [2] [1]
Mechanism of Action Muscarinic acetylcholine receptor antagonist (Anticholinergic) [3]
Primary Indications Symptomatic treatment of visceral spasms; pain from gastrointestinal disorders [2]
Key Feature Quaternary ammonium compound; does not cross the blood-brain barrier [2]

Detailed Pharmacological Actions

A 1978 comparative study in experimental animals provides key quantitative data on its effects, summarized in the table below.

Pharmacological Action Experimental Finding Comparative Potency
Gastrointestinal Motility Inhibited spontaneous & bethanechol-induced motility in dogs [4] Similar to atropine; stronger than hyoscine-N-butylbromide (HB) [4]
Gallbladder Motility Inhibited motility in dogs [4] Similar to atropine and HB [4]
Gastric Acid Secretion Inhibited bethanechol-induced secretion in dogs & rats [4] Stronger than HB; weaker than atropine [4]
Salivary Secretion Produced inhibitory action in animals [4] Much weaker than atropine [4]
Urinary Bladder Motility Inhibited spontaneous & bethanechol-induced motility [4] Weaker than HB & atropine on spontaneous motion; nearly equal on induced motility [4]
Pancreatic/Biliary Secretion Little significant effect in rats, even at high doses [4] -
Mydriatic Activity Produced mydriasis in mice [4] Weakest among the drugs tested (TB, HB, atropine) [4]

Mechanisms and Signaling Pathways

This compound exerts its effects by antagonizing muscarinic receptors in the visceral smooth muscle and secretory glands. The diagram below illustrates the primary cholinergic signaling pathway it influences.

This compound inhibits acetylcholine from binding to muscarinic receptors, reducing smooth muscle contraction and glandular secretion. [4] [3] [5]

According to the KEGG database, the drug's action is mapped to several key pathways, including Cholinergic synapse, Gastric acid secretion, and Pancreatic secretion [3] [6].

Experimental and Research Context

While this compound is established in clinical use, research provides context on its experimental applications and properties.

  • Isolated Tissue Studies: Research on isolated guinea pig ileum has been conducted to compare the effects of this compound with other anticholinergics like hyoscine-N-butylbromide and atropine [7].
  • Biliary Pressure: A 1987 study investigated the intracholedochal (bile duct) pressure changes induced by this compound in post-surgical patients [7].
  • Absorption and Metabolism: As a quaternary ammonium compound, this compound is generally not well-absorbed from the gastric mucosa. Studies in the 1970s and 80s examined factors influencing its intestinal absorption, blood levels, and biliary/urinary excretion [7].

Key Takeaways for Researchers

  • Peripheral Selectivity: The quaternary ammonium structure confines the drug's action to the peripheral nervous system, minimizing central nervous system side effects [2].
  • Differentiated Activity Profile: Its pharmacological profile shows a potent effect on gastrointestinal motility and a notably weaker effect on salivary secretion and pupil diameter compared to atropine [4]. This suggests a potentially more favorable side-effect profile for specific clinical applications.
  • Research Utility: The compound and its analogs continue to be of interest in medicinal chemistry and pharmacology research for developing new antispasmodic agents [7] [8].

References

Timepidium bromide pharmacokinetics absorption distribution

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Pharmacological Profile

The table below summarizes the core chemical and known pharmacological information for Timepidium Bromide:

Property Description
IUPAC Name 1,1-Dimethyl-5-methoxy-3-(dithien-2-ylmethylene)piperidinium bromide [1]
Molecular Formula C₁₇H₂₂BrNOS₂ [2] [1] [3]
Molecular Weight 400.4 g/mol [2] [1]
CAS Registry Number 35035-05-3 [2] [1]
Pharmacological Class Anticholinergic / Antispasmodic Agent [4] [2] [1]
Mechanism of Action Blocks acetylcholine at muscarinic receptors [1]
Primary Indication Treatment of irritable bowel syndrome and gastrointestinal disorders [1]

Documented Experimental Findings

An animal study offers limited insight into its physiological effects, though not its direct pharmacokinetic parameters [4] [5] [6].

  • Experimental Subject: Rabbits [4] [5]
  • Methodology: Gastric and duodenal blood flow distribution was measured using 131I-labeled macroaggregated human serum albumin (MAA) after intravenous administration [4] [5].
  • Key Findings:
    • Intravenous this compound (200 μg/kg) produced a slight increase in total gastric blood flow, with a considerable increase in the mucosal layer of the pyloric antrum [4] [5] [2].
    • The study suggested that the drug's effects on gastric blood flow are mediated through muscarinic receptors [4] [5] [6].

The following diagram illustrates the proposed mechanism and experimental workflow based on the rabbit study:

G This compound\n(i.v. 200 μg/kg) This compound (i.v. 200 μg/kg) Blocks Muscarinic Receptors Blocks Muscarinic Receptors This compound\n(i.v. 200 μg/kg)->Blocks Muscarinic Receptors Binds to Alters Gastric Blood Flow Alters Gastric Blood Flow Blocks Muscarinic Receptors->Alters Gastric Blood Flow Slight Increase in Total Flow Slight Increase in Total Flow Alters Gastric Blood Flow->Slight Increase in Total Flow Considerable Increase in\nPyloric Antrum Mucosa Considerable Increase in Pyloric Antrum Mucosa Alters Gastric Blood Flow->Considerable Increase in\nPyloric Antrum Mucosa Experimental Measurement Experimental Measurement Regional Blood Flow Quantification Regional Blood Flow Quantification Experimental Measurement->Regional Blood Flow Quantification 131I-Labeled MAA Injection 131I-Labeled MAA Injection 131I-Labeled MAA Injection->Experimental Measurement Used in

> Proposed mechanism and measurement of this compound's effect on gastric blood flow.

References

Mechanism of Action and Basic Pharmacology

Author: Smolecule Technical Support Team. Date: February 2026

Timepidium bromide is a synthetic anticholinergic drug, specifically classified as a quaternary ammonium compound [1] [2]. Its primary mechanism involves competitive antagonism of muscarinic acetylcholine receptors in the peripheral nervous system [3].

A key structural feature is its quaternary nitrogen, which carries a permanent positive charge. This prevents the drug from readily crossing the blood-brain barrier, confining its activity to the peripheral nervous system and minimizing central nervous system side effects [2].

The table below summarizes its core pharmacological characteristics:

Property Description
Chemical Formula C₁₇H₂₂BrNOS₂ [1] [2]
Molecular Weight 400.4 g/mol [1]
Mechanism of Action Competitive antagonist of muscarinic acetylcholine receptors [3]
Primary Site of Action Peripheral nervous system [2]
Key Structural Feature Quaternary ammonium group (limits CNS penetration) [2]

Experimental Data on Pharmacological Activity

An older study on isolated guinea pig tissues provides quantitative data on its anticholinergic potency. The following table summarizes the pA₂ values (a measure of antagonist potency) and relative inhibitory activities compared to atropine and hyoscine-N-butylbromide [3].

Parameter Gallbladder Sphincter of Oddi
pA₂ Value 8.44 Not specified
Potency vs. Atropine 1/5 - 1/6 1/4 - 1/5
Potency vs. Hyoscine-N-Butylbromide 7x more potent 3x - 12x more potent
Effect on Adrenergic Responses No significant effect on noradrenaline-induced contraction or isoproterenol-induced relaxation No significant effect on noradrenaline-induced pressure increase

The study's methodology involved using isolated tissue preparations from guinea pigs. The gallbladder and sphincter of Oddi were mounted in organ baths. Contractions were induced using agonists like methacholine and acetylcholine, and the inhibitory effects of this compound were measured. Electrical field stimulation was also used to assess the drug's impact on neurally mediated contractions [3].

The experimental workflow can be visualized as follows:

workflow cluster_ag Agonist-Induced Contraction cluster_efs Electrical Field Stimulation (EFS) Start Start: Isolated Tissue Prep Stim Stimulation Phase Start->Stim A1 Apply Agonist (ACh, Methacholine) Stim->A1 E1 Apply EFS (5 Hz, 30 Hz) Stim->E1 DrugApp Drug Application (this compound) A3 Apply Agonist + Antagonist DrugApp->A3  for Antagonist E3 Apply Antagonist or TTX DrugApp->E3 Meas Measurement Anal Analysis Meas->Anal A2 Measure Baseline Contraction A1->A2 A2->A3 A4 Measure Inhibition of Contraction A3->A4 A4->Meas E2 Measure Neurally-Mediated Contraction E1->E2 E2->E3 E4 Measure Change in Contractile Response E3->E4 E4->Meas

Experimental workflow for evaluating this compound in isolated tissues

Inferred Safety Profile

Based on its pharmacological profile, the safety considerations for this compound are consistent with those of other peripheral anticholinergic drugs.

  • Peripheral Anticholinergic Effects: Expected side effects include dry mouth, blurred vision, constipation, urinary retention, and tachycardia due to the blockade of muscarinic receptors in various organs [4].
  • Central Nervous System Safety: The quaternary ammonium structure likely minimizes central side effects like drowsiness, confusion, or memory impairment, which are common with tertiary amine anticholinergics that cross the blood-brain barrier [2].
  • Contraindications and Precautions: It should be used cautiously in patients with conditions such as glaucoma, prostatic hyperplasia, and gastrointestinal obstructive disorders.

The drug's receptor interactions and resulting effects are summarized below:

mechanisms cluster_peripheral Peripheral Effects cluster_central Central Effects TB Timepidium Bromide MRec Peripheral Muscarinic Receptor TB->MRec  Antagonizes Barrier Blood-Brain Barrier TB->Barrier  Blocked by Quaternary N+ Saliva ↓ Salivary Gland Secretion (Dry Mouth) MRec->Saliva GI ↓ GI Smooth Muscle Motility & Tone (Constipation) MRec->GI Gall Relaxation of Gallbladder & Sphincter of Oddi MRec->Gall Heart ↑ Heart Rate (Tachycardia) MRec->Heart ACh Acetylcholine (ACh) ACh->MRec  Natural Agonist CNS Minimal to No Central Effects Barrier->CNS

Mechanism of action and primary effects of this compound

Critical Research Gaps

The available data on this compound is insufficient for a complete modern safety assessment. Key gaps include:

  • Modern Toxicity Data: No recent studies on chronic toxicity, carcinogenicity, mutagenicity, or reproductive toxicity were found.
  • Human Pharmacokinetics: Information on absorption, distribution, metabolism, and excretion (ADME) in humans is lacking.
  • Systemic Safety Profile: Detailed data on human adverse events, overdose management, and drug interactions are not available in the search results.

References

Timepidium bromide in vivo effects gastric blood flow

Author: Smolecule Technical Support Team. Date: February 2026

Effects on Gastric Blood Flow: Experimental Data

The following table summarizes the quantitative findings from a study on the effects of intravenous Timepidium Bromide (200 μg/kg) on gastric blood flow distribution in normal rabbits [1] [2].

Stomach Region / Parameter Baseline Blood Flow Distribution Change After this compound (200 μg/kg, i.v.)
Total Gastric Blood Flow 100% (baseline) Slight increase
Anterior Corpus (Mucosa) ~50% of total flow No significant change mentioned
Posterior Corpus (Mucosa) ~40% of total flow No significant change mentioned
Pyloric Antrum (Mucosa) ~7% of total flow Considerable increase

In the same study, this compound was also shown to virtually abolish the reduction in gastric blood flow induced by acetylcholine (10 μg/kg, i.v.) or neostigmine (50 μg/kg, i.v.), restoring it to normal levels [1] [2]. Blood flow in the duodenum was only slightly changed by these drugs [1] [2].

Detailed Experimental Protocol

The data on gastric blood flow was obtained through a specific methodology, which is detailed below for research reproducibility [1] [2].

  • Experimental Model: The study was conducted using rabbits.
  • Blood Flow Measurement Technique: Gastric and duodenal blood flow distribution was studied using 131I-labeled macro-aggregated human serum albumin (MAA). This method involves tracking the distribution of radioactive albumin aggregates to assess blood flow in different tissues.
  • Drug Administration:
    • This compound (TB): Administered intravenously at a dose of 200 μg/kg.
    • Acetylcholine (ACh): Administered intravenously at a dose of 10 μg/kg.
    • Neostigmine (Neost): Administered intravenously at a dose of 50 μg/kg.
  • Tissue Analysis: After the experiment, the stomach was divided into different regions (anterior corpus, posterior corpus, and pyloric antrum) for separate measurement of radioactivity to determine blood flow distribution.

Mechanism of Action and Signaling Pathway

This compound is a muscarinic acetylcholine receptor (mAChR) antagonist [3]. The following diagram illustrates the proposed cholinergic pathway regulating gastric blood flow and the site of action for this compound.

G A Cholinergic Stimulation (ACh, Neostigmine) B Muscarinic Receptor Activation A->B Leads to C Reduced Gastric Blood Flow B->C Causes D This compound E Blocks Receptor D->E Antagonist E->B Prevents

Cholinergic pathway and drug interaction. The diagram shows how this compound blocks the receptor to prevent reduced blood flow [1] [2] [3].

The compound's quaternary ammonium structure prevents it from efficiently crossing the blood-brain barrier, making it a peripherally acting drug with minimal central nervous system side effects [4].

Broader Pharmacological Profile

Beyond its effects on gastric blood flow, this compound's anticholinergic activity underlies its primary therapeutic use as an antispasmodic.

  • Smooth Muscle Motility: It inhibits spontaneous and drug-induced motility in the gastrointestinal tract, gallbladder, and urinary bladder [5].
  • Exocrine Gland Secretion: The drug inhibits gastric acid secretion induced by stimulants like bethanechol. However, its inhibitory action on salivary secretion is weaker than that of atropine, and it has little significant effect on pancreatic and biliary secretion in rats [5].

References

Timepidium bromide enantiomeric separation capillary electrophoresis

Author: Smolecule Technical Support Team. Date: February 2026

CE Method for Timepidium Bromide Enantioseparation

The foundational method for the chiral separation of this compound uses Capillary Zone Electrophoresis with cyclodextrins (CD-CZE) [1].

  • Chiral Selector: Heptakis(2,6-di-O-methyl)-β-cyclodextrin (DM-β-CD) [1].
  • Background Electrolyte: Phosphate buffer at pH 2.5 [1].
  • Capillary: Uncoated fused-silica [1].
  • Detection: UV detection at 210 nm [1].

Under these conditions, this compound was successfully enantioseparated. The study concluded that the CE method was superior for optical purity testing compared to HPLC methods available at the time [1].

Application and Comparative Context

The following table summarizes the role of this CE method within the broader context of chiral drug analysis as presented in the research.

Aspect Description
Primary Application Optical purity testing of this compound [1].
Compared Technique High-Performance Liquid Chromatography (HPLC) with chiral stationary phases [1].
Advantage of CE CE was selected over HPLC for optical purity testing due to its superior performance for this specific application [1].
Method Validation The original research states that validation results confirmed the method's usefulness for quality control [1].

Current Best Practices in Chiral CE

While specific validation data for this compound is unavailable in the search results, current literature on chiral CE for pharmaceuticals emphasizes rigorous method development and validation [2]. A modern approach, as demonstrated with drugs like Mexiletine, would likely involve [3]:

  • Systematic Screening of different neutral and charged cyclodextrins at various pH levels to find the optimal chiral selector.
  • Advanced Optimization using Design of Experiments (DoE) rather than a one-factor-at-a-time approach to efficiently identify significant parameters and establish robust separation conditions [3].
  • Comprehensive Validation of the analytical method for parameters such as precision, linearity, accuracy, and robustness before implementation in quality control [2] [3].

A Modern Protocol Workflow

The diagram below outlines a modern, systematic workflow for developing and validating a chiral CE method, based on current practices.

Start Start A Preliminary Screening Start->A End End A1 Select Chiral Selectors (Neutral/Ionized CDs) A->A1 B Systematic Optimization B1 Initial Screening Design (e.g., Fractional Factorial) B->B1 C Method Validation C1 Assess Precision (Repeatability, Intermediate Precision) C->C1 D Routine Analysis D->End A2 Evaluate Buffer pH (pKa of analyte) A1->A2 A3 Identify Promising Conditions A2->A3 A3->B B2 Identify Significant Factors B1->B2 B3 Response Surface Modeling (e.g., Central Composite Design) B2->B3 B4 Establish Final Optimal Conditions B3->B4 B4->C C2 Determine Linearity and Range C1->C2 C3 Verify Accuracy (e.g., Recovery) C2->C3 C4 Test Robustness (e.g., Plackett-Burman Design) C3->C4 C4->D

Important Limitations and Recommendations

Please be aware that the specific data for this compound is from a 1995 publication [1]. CE technology, available chiral selectors, and analytical validation standards have advanced significantly since then.

  • Consulting the primary literature for any recent studies on this compound or structurally similar compounds.
  • Using the established conditions (DM-β-CD, pH 2.5) as a starting point for method development using modern instruments and materials.
  • Incorporating Quality by Design (QbD) principles and statistical DoE, as illustrated in the workflow, to ensure your method is robust, reliable, and fit-for-purpose [3].

References

Understanding the Analyte: Timepidium Bromide

Author: Smolecule Technical Support Team. Date: February 2026

Timepidium bromide is an anticholinergic drug used for the symptomatic treatment of visceral spasms and pain associated with gastrointestinal disorders [1]. Its chemical structure features a quaternary ammonium nitrogen, which is permanently positively charged [1]. This characteristic is the most critical factor in designing an HPLC method, as it dictates the choice of column and mobile phase to achieve good peak shape and separation.

One scientific study used this compound as a micelle marker in a Micellar Electrokinetic Chromatography (MEKC) method, which is a different separation technique from HPLC [2]. This confirms the compound's detectability in analytical chemistry but does not provide parameters for a reversed-phase HPLC (RP-HPLC) method.

Proposed HPLC Method Development Strategy

For a new drug substance without a published pharmacopeial method, development begins with theoretical modeling and experimental scouting. The following strategy is proposed for this compound.

Analytical Technique Selection

RP-HPLC is the most suitable technique due to its robustness, reproducibility, and widespread use in pharmaceutical analysis for drug quantification and stability studies [3] [4].

Critical Method Parameters (CMPs) to Optimize

The table below outlines the key parameters to investigate during method development.

Parameter Initial Proposal / Considerations for this compound
Stationary Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm). The Kromasil C18 column has been successfully used for other bromide-containing drugs [3].
Mobile Phase A buffer-acetonitrile mixture is recommended. A volatile buffer like ammonium formate or acetate is ideal for LC-MS compatibility.
Buffer pH A low-pH buffer (e.g., pH 3.0) is recommended to suppress silanol interactions and improve the peak shape of the basic quaternary ammonium compound [3].
Detection PDA/UV Detection: The molecule's conjugated system should allow for good UV absorption. A preliminary scan is needed to determine (\lambda_{\text{max}}) [3].
Sample Preparation Solubility should be tested in solvents like water, methanol, and acetonitrile. Dilution with the mobile phase is often effective [3].

The workflow for the method development and validation process can be summarized as follows:

G Start Start: Method Development A Analyte Characterization (e.g., pKa, Log P, UV spectrum) Start->A B Scouting Phase (Column and mobile phase screening) A->B C System Optimization (DoE for pH, organic %, etc.) B->C D Method Validation C->D E Application to Real Samples (Dosage form, stability) D->E

Recommended Protocol for a Stability-Indicating Method

This protocol is based on methods developed for structurally or functionally similar pharmaceutical compounds, such as Aclidinium bromide and Tiotropium bromide [3] [4]. It should be treated as a starting point for laboratory optimization.

Materials and Equipment
  • Analytical Reference Standard: this compound (high purity).
  • HPLC System: With quaternary or binary pump, auto-sampler, and Photo-Diode Array (PDA) detector.
  • Column: Kromasil 100-5 C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.
  • Chemicals: HPLC-grade water, acetonitrile, potassium dihydrogen orthophosphate (KH₂PO₄), orthophosphoric acid.
Proposed Chromatographic Conditions
Parameter Condition
Column Kromasil C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase 0.01N KH₂PO₄ (pH 3.0 with OPA) : Acetonitrile (52:48, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength To be determined (e.g., 210-240 nm scan recommended)
Run Time ~10-15 minutes (to be optimized)
Forced Degradation (Stress Studies) Workflow

A stability-indicating method must separate the main drug from its degradation products. The workflow for conducting forced degradation studies is illustrated below:

G Start Prepare Drug Solution A Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) Start->A B Basic Hydrolysis (e.g., 0.1M NaOH, 60°C) Start->B C Oxidative Stress (e.g., 3% H₂O₂, room temp) Start->C D Thermal Stress (e.g., 105°C, solid) Start->D E Photolytic Stress (e.g., as per ICH Q1B) Start->E F Analyze Stressed Samples by HPLC-PDA A->F B->F C->F D->F E->F G Assess Method Selectivity (Peak purity, resolution) F->G

Method Validation Parameters

Once a method is optimized, it must be validated as per ICH guidelines. The table below lists the key validation parameters and their acceptance criteria.

| Validation Parameter | Objective | Typical Acceptance Criteria | | :--- | :--- | :--- | | Specificity | Confirm resolution from impurities and degradation products. | No interference; peak purity index > 0.999 [3]. | | Linearity & Range | Establish a proportional relationship between concentration and detector response. | Correlation coefficient (r²) > 0.999 [3]. | | Accuracy | Determine the closeness of measured value to the true value (via recovery studies). | Recovery 98–102% [3]. | | Precision |

  • Repeatability (Intra-day)
  • Intermediate Precision (Inter-day, different analyst/instrument) | % RSD ≤ 1.0% [3] [4]. % RSD ≤ 2.0% [3]. | | Robustness | Evaluate the method's resilience to deliberate, small changes in parameters (e.g., flow rate ±0.1 mL/min, temperature ±2°C). | % RSD of system suitability parameters ≤ 2% [3]. |

Challenges and Troubleshooting

  • Poor Peak Shape (Tailing): A common issue for basic nitrogen compounds. Solutions include using a lower pH mobile phase, a specialized base-deactivated C18 column, or adding a low concentration of triethylamine as a competing base [4].
  • Low Retention: If the compound elutes too quickly, increase the aqueous phase percentage in the mobile phase or consider using a C8 column.
  • Insufficient Resolution: Optimize the gradient profile (if using) or the organic-to-aqueous ratio. A Quality by Design (QbD) approach using software like Design-Expert can efficiently model these interactions [3].

I hope this structured overview provides a solid foundation for developing and validating an HPLC method for this compound. Should you obtain specific chromatographic conditions from other sources, this note can serve as a template for organizing the experimental data into a formal Application Protocol.

References

Comprehensive Application Notes and Protocols: Chiral Separation of Timepidium Bromide Using Cyclodextrin-Based Methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Timepidium bromide is a racemic pharmaceutical compound with potential anticholinergic properties that exhibits differential pharmacological activity between its enantiomers. The compound's molecular structure features a chiral center that necessitates development of robust analytical methods for determining enantiomeric purity. Chirality plays a critical role in pharmaceutical efficacy and safety, as enantiomers often demonstrate distinct biological interactions and metabolic pathways. Regulatory agencies including the FDA require thorough characterization of chiral compounds to ensure that any inactive or potentially harmful enantiomers are properly controlled and quantified. These application notes provide detailed protocols for the chiral separation of this compound using cyclodextrin-based methods, enabling researchers to accurately determine enantiomeric composition for quality control and regulatory compliance purposes. [1] [2]

The clinical significance of this compound, particularly in gastrointestinal disorders, underscores the importance of precise chiral separation methods. Research indicates that the (S)-enantiomer demonstrates superior receptor binding affinity and potentially enhanced therapeutic efficacy compared to its racemic counterpart. Implementing robust chiral separation protocols is therefore essential not only for quality control but also for supporting the development of enantiomerically pure pharmaceutical formulations with optimized safety and efficacy profiles. [2]

Separation Mechanisms and Cyclodextrin Properties

Cyclodextrin Structure and Function

Cyclodextrins (CDs) are cyclic oligosaccharides consisting of D-glucose units linked by α-1,4-glycosidic bonds, forming a truncated cone structure with a hydrophobic interior cavity and hydrophilic exterior surface. This unique architecture enables CDs to form inclusion complexes with various guest molecules, with the specificity and stability of these complexes influenced by the size match between host and guest. The three naturally occurring CDs—α-CD (6 glucose units), β-CD (7 glucose units), and γ-CD (8 glucose units)—offer different cavity sizes (4.7-5.3 Å, 6.0-6.5 Å, and 8.0 Å internal diameter, respectively) to accommodate various molecular structures. The chiral environment created by the glucose units enables discrimination between enantiomers, as the differential fit of each enantiomer into the CD cavity results in distinct complex stability constants. [3] [4] [5]

The hydroxyl groups located on the narrow (primary) and wide (secondary) rims of CDs can be chemically modified to enhance their chiral recognition capabilities and solubility properties. Commonly used derivatives for chiral separations include heptakis(2,6-di-O-methyl)-β-cyclodextrin (DM-β-CD), carboxymethyl-β-cyclodextrin (CM-β-CD), 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), and sulfated cyclodextrins. These modifications alter the electrochemical properties, cavity dimensions, and interaction capabilities of native CDs, thereby expanding their application range and improving separation efficiency for specific analytes like this compound. [3] [4] [6]

Chiral Recognition Principles

Chiral separation using cyclodextrins relies on the formation of transient diastereomeric complexes between the CD selector and each analyte enantiomer. The enantioselectivity arises from differential stability constants (K(R) and K(_S)) for these complexes, which translate into different electrophoretic mobilities in capillary electrophoresis or different retention times in chromatography. According to the fundamental equation developed by Wren and Rowe, the effective mobility (μ({\text{eff}})) of an enantiomer depends on the fraction migrating in free versus complexed form and the concentration of CD ([C]): [3]

Where μ(f) is the mobility of the free analyte, μ({\text{cplx}}) is the mobility of the complexed analyte, and K is the complexation constant. For successful enantioseparation, the analyte enantiomers must differ in their complexation constants or complex mobilities. Three primary interaction mechanisms facilitate chiral recognition: inclusion complexation, where the hydrophobic portion of the analyte enters the CD cavity; surface binding, involving interactions with exterior hydroxyl groups; and ionic interactions for charged CDs. The specific mechanism dominant in a given separation depends on the CD type, analyte structure, and separation conditions. [3] [7]

Table 1: Cyclodextrin Types and Their Applications in Chiral Separations [3] [4] [5]

Cyclodextrin Type Glucose Units Cavity Diameter (Å) Key Properties Common Applications
α-CD 6 4.7-5.3 Small cavity, high water solubility (14.2 g/100mL) Separation of small aromatic compounds
β-CD 7 6.0-6.5 Moderate solubility (1.85 g/100mL), cost-effective Pharmaceutical compounds, amino acids
γ-CD 8 7.5-8.0 Large cavity, high solubility (23.2 g/100mL) Larger molecules, steroids, macrolides
DM-β-CD 7 6.0-6.5 Methylated rims, enhanced enantioselectivity Acidic and basic pharmaceuticals
HP-β-CD 7 6.0-6.5 Hydroxypropyl derivatives, high solubility Broad spectrum of chiral compounds
Sulfated CDs 6-8 Varies Negative charge, multimodal interactions Basic compounds, capillary electrophoresis

Capillary Electrophoresis Methods

CD-CZE Protocol for this compound

Capillary Zone Electrophoresis using cyclodextrins as chiral selectors (CD-CZE) provides an efficient approach for this compound enantiomer separation. The following optimized protocol is adapted from the research of Nishi et al., who successfully separated this compound enantiomers using this method. [1]

Equipment and Reagents:

  • CE system with UV detection capability
  • Fused-silica capillary (50-75 μm ID, total length 30-60 cm, effective length to detector 20-45 cm)
  • This compound reference standard and test samples
  • β-cyclodextrin polymer or heptakis(2,6-di-O-methyl)-β-cyclodextrin (DM-β-CD)
  • Sodium tetraborate decahydrate (borax) or phosphate salts
  • High-purity water, methanol, and sodium hydroxide

Background Electrolyte Preparation: Prepare a 50-100 mM sodium phosphate buffer (pH 2.5-3.0) or 25-50 mM sodium tetraborate buffer (pH 9.2). Add the chiral selector at an optimal concentration of 5-15 mM for DM-β-CD or 1-5% (w/v) for β-CD polymer. Dissolve completely using magnetic stirring, and filter through a 0.45 μm membrane. Degas by sonication for 5-10 minutes before use. [1]

Sample Preparation: Prepare this compound stock solution at 1 mg/mL in appropriate solvent (methanol or background electrolyte). For analytical separation, dilute to working concentration of 50-100 μg/mL using the same solvent. Filter through 0.2 μm syringe filter prior to injection.

Instrumental Conditions:

  • Capillary temperature: 20-25°C
  • Applied voltage: 15-30 kV (normal polarity)
  • Detection: UV at 200-220 nm
  • Injection: Hydrodynamic, 25-50 mbar for 3-5 seconds
  • Analysis time: 10-20 minutes

Capillary Pretreatment: Before initial use, rinse new capillary sequentially with 1 M NaOH (30-60 minutes), water (10-15 minutes), and background electrolyte (10-15 minutes). Between runs, perform a conditioning regimen with 0.1 M NaOH (2-3 minutes), water (1-2 minutes), and running buffer (2-3 minutes). For consistent results, maintain capillary at constant temperature (±0.1°C) using the instrument's cooling system. [1] [3]

Separation Mechanism and Optimization

In CD-CZE, the separation mechanism for cationic analytes like this compound at acidic pH involves differential complexation with neutral cyclodextrins. Under these conditions, the protonated analyte migrates toward the cathode while the EOF is substantially suppressed. The enantiomer forming the more stable complex with CD experiences greater mobility reduction due to the larger hydrodynamic radius of the complex, thus migrating slower. This results in the enantiomer with higher affinity for CD eluting later, enabling baseline separation. [3]

Critical optimization parameters for this compound separation include:

  • CD concentration: Systematic evaluation between 1-20 mM is recommended, as resolution typically increases with CD concentration up to an optimum, then decreases at higher concentrations due to increased background electrolyte viscosity.
  • Buffer pH: Affects both analyte charge and EOF; optimal separation reported at acidic pH (2.5-3.0) for basic compounds.
  • Applied voltage: Higher voltages reduce analysis time but may generate excessive Joule heating; optimal separation reported at 15-30 kV.
  • Temperature: Controlled temperatures (20-25°C) improve reproducibility by minimizing viscosity fluctuations.

The following diagram illustrates the CD-CZE separation workflow for this compound:

workflow cluster_1 Key Parameters A Prepare Background Electrolyte B Condition Capillary A->B C Prepare Sample Solution B->C D Inject Sample C->D E Apply Voltage D->E F Monitor Separation E->F G Data Analysis F->G P1 CD Type: DM-β-CD or β-CD polymer P2 CD Concentration: 5-15 mM P3 Buffer: pH 2.5-3.0 phosphate P4 Voltage: 15-30 kV P5 Detection: UV 200-220 nm

Diagram 1: CD-CZE Workflow for this compound Chiral Separation

HPLC Separation Methods

Chiral Stationary Phase Protocol

High-Performance Liquid Chromatography with chiral stationary phases (CSPs) provides a robust alternative for this compound enantiomer separation. The following protocol utilizes cyclodextrin-based CSPs, specifically focusing on the application for this compound as documented in the literature. [1]

Equipment and Reagents:

  • HPLC system with UV/Vis detector
  • Chiral stationary phase column: Cyclobond series or equivalent CD-based CSP (250 × 4.6 mm, 5 μm particle size)
  • This compound reference standard and test samples
  • HPLC-grade methanol, acetonitrile, and water
  • Triethylamine or ammonium acetate

Mobile Phase Preparation: For reversed-phase separation, prepare a mixture of methanol or acetonitrile with aqueous buffer (20-50 mM ammonium acetate, pH 4.5-5.5). Optimal organic modifier content typically ranges from 40-70% (v/v). Add 0.1% triethylamine as modifier if peak tailing is observed. Filter through 0.45 μm membrane and degas thoroughly by sonication or sparging with helium. [1] [7]

Sample Preparation: Prepare stock solution of this compound at 1 mg/mL in methanol. Dilute to working concentration of 50-100 μg/mL using mobile phase. Filter through 0.2 μm syringe filter prior to injection.

Chromatographic Conditions:

  • Flow rate: 0.5-1.0 mL/min
  • Column temperature: 20-30°C
  • Detection: UV 220-240 nm
  • Injection volume: 5-20 μL
  • Analysis time: 15-30 minutes

Column Equilibration: Condition new column with mobile phase for 30-60 minutes at initial flow rate. Between analytical batches, flush column with 20-30 column volumes of mobile phase to ensure stable baseline. For storage, flush with methanol-water (50:50, v/v) and seal according to manufacturer's recommendations.

Method Development and Optimization

Successful enanti separation of this compound using CD-based CSPs requires careful method optimization with attention to several critical parameters. The separation mechanism in HPLC involves formation of diastereomeric complexes between the analyte and cyclodextrin bonded phase, with retention and selectivity influenced by the mobile phase composition. In reversed-phase mode, hydrophobic interactions and inclusion complexation dominate, while in polar organic mode, surface interactions with CD hydroxyl groups become more significant. [7]

Key optimization parameters for this compound separation include:

  • Organic modifier content: Methanol generally provides different selectivity compared to acetonitrile; optimal concentration typically 40-70%
  • Buffer pH and ionic strength: Affects ionization state of analyte and interactions with CD; optimal around pH 5.0 for many basic compounds
  • Temperature: Affects complexation kinetics; lower temperatures (20-25°C) often enhance enantioselectivity
  • Flow rate: 0.5-1.0 mL/min for analytical columns; slower flows improve efficiency but increase analysis time

Research demonstrates that this compound can be successfully enantioseparated using CD-based CSPs, though specific optimization is required as separation was not achieved with all CD stationary phases. The polar organic mode has shown particular promise for CD-based columns, with pure alcohols or acetonitrile as mobile phase, sometimes with small additions of acid or base modifiers to control ionization. [1] [7]

The following diagram illustrates the chiral recognition mechanism between this compound and cyclodextrin in HPLC:

mechanism cluster_1 Interaction Types CD Cyclodextrin Molecule R R-enantiomer CD->R Differential binding S S-enantiomer CD->S Differential binding CR R-CD Complex R->CR Formation CS S-CD Complex S->CS Formation Sep Chromatographic Separation CR->Sep CS->Sep I1 • Inclusion complexation I2 • Hydrogen bonding I3 • Dipole-dipole interactions I4 • Steric effects

Diagram 2: Chiral Recognition Mechanism in HPLC Separation

Method Comparison and Data Analysis

Performance Metrics and Analytical Figures

Comparative analysis of the two principal chiral separation methods for this compound reveals distinct advantages for each approach depending on application requirements. The following table summarizes key performance parameters based on published data and methodological optimization: [1]

Table 2: Comparison of CD-CZE and HPLC Methods for this compound Chiral Separation

Parameter CD-CZE Method HPLC with CD-CSP
Separation mechanism Differential complexation and mobility Inclusion complexation and surface interactions
Resolution (R(_s)) >1.5 (baseline separation) >1.5 (baseline separation)
Analysis time 10-20 minutes 15-30 minutes
Sample consumption 1-10 nL per injection 5-20 μL per injection
Carrier/selector 5-15 mM DM-β-CD in BGE Bonded CD stationary phase
Typical migration order (R)-enantiomer before (S)-enantiomer Varies with mobile phase
Reproducibility (%RSD) <2% (migration time) <1% (retention time)
Linear range 10-200 μg/mL 1-100 μg/mL
LOD (S/N=3) ~5 μg/mL ~0.5 μg/mL
Key advantages High efficiency, minimal solvent consumption Robustness, easier coupling to MS

Validation parameters for the chiral methods should include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines. For quantitative analysis of enantiomeric purity, demonstration of specificity is crucial to ensure accurate quantification of each enantiomer free from interference. Linearity should be established over the range of 50-150% of the target concentration, with correlation coefficient (r(^2)) ≥0.999. The precision of each method, expressed as %RSD, should not exceed 2% for migration/retention times and 5% for peak areas. [1]

Data Interpretation and Enantiomer Elution Order

Identification of enantiomer peaks should be performed using authentic standards of known configuration when available. For this compound, research indicates that the (S)-enantiomer demonstrates higher receptor affinity, though specific elution order must be determined experimentally for each analytical system. The enantiomer elution order (EEO) in CD-CZE typically shows the enantiomer with stronger CD binding (higher complexation constant) migrating later due to its reduced effective mobility. In HPLC, the elution order depends on the relative strength of interactions with the stationary phase and may vary with mobile phase composition. [1] [2]

Calculation of chiral separation parameters includes:

  • Retention/migration time (t(_R)): Time from injection to peak maximum
  • Capacity factor (k'): (t(_R) - t(_0))/t(_0), where t(_0) is void time
  • Separation factor (α): k'(_2)/k'(_1), where k'(_2) > k'(_1)
  • Resolution (R(_s)): 2(t(_R2) - t(_R1))/(w(_1) + w(_2)), where w is peak width at baseline

For reliable quantification of enantiomeric impurities, resolution should be ≥1.5, indicating baseline separation. The peak symmetry factor should be between 0.8-1.8 for accurate integration, and signal-to-noise ratio at LOQ should be ≥10:1. [1]

Troubleshooting and Method Optimization

Common Issues and Solutions

Poor resolution between this compound enantiomers can result from various factors. In CD-CZE, insufficient resolution may be addressed by increasing CD concentration (up to optimal level), adjusting buffer pH to modify analyte charge state, reducing applied voltage to improve efficiency, or decreasing capillary temperature to enhance complexation. For HPLC methods, resolution improvements can be achieved by modifying mobile phase composition (organic content and pH), reducing flow rate to 0.5-0.8 mL/min, using temperature control (often lower temperatures enhance selectivity), or changing organic modifier type (methanol vs. acetonitrile). [1] [8] [7]

Peak tailing is another common issue, particularly in HPLC. Solutions include adding 0.1-0.5% triethylamine to mobile phase for basic compounds, ensuring proper column conditioning, reducing injection volume, checking for column degradation, or verifying proper mobile phase pH control. For CD-CZE, peak tailing may be addressed by optimizing buffer concentration, ensuring adequate capillary conditioning, or using dynamically coated capillaries to suppress wall interactions. [8] [7]

Migration time or retention time instability can significantly impact method reproducibility. In CD-CZE, this may be caused by inconsistent capillary conditioning, buffer depletion, or temperature fluctuations. Implementing rigorous between-run conditioning protocols and using fresh buffer preparations can improve stability. For HPLC, retention time drift may result from mobile phase evaporation, column temperature fluctuations, or stationary phase degradation. Using tighter temperature control, preparing fresh mobile phase daily, and ensuring proper column care can address these issues. [1] [3]

Advanced Optimization Strategies

Systematic method development approaches can enhance separation efficiency and robustness. For both CD-CZE and HPLC, experimental design (DoE) methodologies can efficiently optimize multiple parameters simultaneously. Critical factors for screening include CD type and concentration, buffer pH and composition, organic modifier content (HPLC), and temperature. Response surface methodology can then identify optimal conditions that balance resolution, analysis time, and peak shape. [3] [7]

Alternative cyclodextrin derivatives may improve separation when standard CDs provide insufficient resolution. Sulfated cyclodextrins offer additional charge-based interactions and have demonstrated broad applicability for pharmaceutical compounds. Similarly, cationic CDs can enhance separation of acidic analytes. For this compound, research indicates successful separation using both neutral and charged CDs, though the specific derivatives providing optimal resolution may require empirical determination. [6]

Recent advancements in chiral separation technology include the use of dual CD systems employing two different CDs simultaneously, which can provide synergistic effects for challenging separations. Additionally, the development of monolithic columns with bonded CDs and capillary electrochromatography (CEC) combine the efficiency of CE with the stationary phase selectivity of HPLC, potentially offering enhanced resolution for this compound enantiomers. [9] [7]

Conclusion

The chiral separation of This compound can be successfully accomplished using both CD-based capillary electrophoresis and HPLC with CD stationary phases. The CD-CZE method provides high separation efficiency with minimal solvent consumption, while HPLC offers robustness and easier method transfer to quality control environments. The selection between these approaches should be based on specific application requirements, available instrumentation, and required sensitivity.

For routine analysis and optical purity testing in pharmaceutical quality control, the CE method has demonstrated superiority according to validation studies, with excellent resolution, precision, and linearity. The detailed protocols provided in these application notes enable researchers to implement reliable chiral separation methods for this compound, supporting the development of enantiomerically pure pharmaceutical formulations and ensuring compliance with regulatory requirements for chiral drugs.

References

Comprehensive Application Notes and Protocols: Quantitative Analysis of Timepidium Bromide Using Raman Spectroscopy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Timepidium Bromide and Raman Spectroscopy

This compound (chemical formula: C₁₇H₂₂BrNOS₂, molecular weight: 400.39 g·mol⁻¹) is a peripherally acting anticholinergic agent used for the symptomatic treatment of visceral spasms and gastrointestinal pain disorders. As a quaternary ammonium compound, it possesses structural characteristics that make it suitable for analysis by vibrational spectroscopy techniques like Raman spectroscopy. The drug's chemical structure features characteristic functional groups including thiophene rings, a piperidinium moiety, and bromine ion, all of which produce distinctive Raman signatures ideal for quantitative analysis [1] [2].

Raman spectroscopy has emerged as a powerful Process Analytical Technology (PAT) tool for pharmaceutical analysis due to its non-destructive nature, minimal sample preparation requirements, and ability to provide molecular-level information about the sample. The technique is particularly valuable for polymorph detection and quantitative monitoring of active pharmaceutical ingredients (APIs) during various manufacturing processes. For this compound analysis, Raman spectroscopy offers significant advantages over traditional analytical methods like HPLC, including the ability to perform in-situ measurements through containers, compatibility with aqueous environments, and rapid analysis times that enable real-time process monitoring and control [3] [4]. These capabilities align perfectly with the FDA's PAT framework, which encourages innovative approaches to pharmaceutical development, manufacturing, and quality assurance [3].

Experimental Design and Methodology

Materials and Instrumentation

The experimental setup for quantitative Raman analysis of this compound requires specific materials and instrumentation to ensure accurate and reproducible results:

  • API Reference Standards: High-purity this compound reference standards (≥98% purity) should be used for method development and calibration. The compound is typically available as a white to off-white crystalline powder that may exist in multiple solid forms [2] [5].

  • Solvent Systems: Based on similar pharmaceutical compounds, appropriate solvents for this compound analysis may include water, ethanol, methanol, or mixed solvent systems. Water is often preferred for slurry measurements because it produces minimal Raman interference, allowing clear detection of API signals [3].

  • Raman Instrumentation: A Raman spectrometer equipped with a 785 nm diode laser is recommended to minimize fluorescence, which is common in pharmaceutical compounds. The system should include a high-resolution spectrograph (minimum 4 cm⁻¹ resolution) and a thermoelectrically cooled CCD detector. For process monitoring applications, a fiber-optic probe with appropriate focusing optics enables in-situ measurements [4] [6].

Table 1: Recommended Instrument Parameters for this compound Analysis

Parameter Recommended Setting Alternative Options
Laser Wavelength 785 nm 532 nm (for non-fluorescent samples)
Laser Power 100-400 mW Adjust based on sample sensitivity
Integration Time 1-10 seconds 0.1-0.5 s for rapid process monitoring
Spectral Range 200-2000 cm⁻¹ 200-1800 cm⁻¹ for fingerprint region
Accumulations 10-30 scans Adjust based on signal-to-noise requirements
Resolution 4 cm⁻¹ 2-8 cm⁻¹ depending on application needs
Calibration Standards Preparation

The accuracy of quantitative Raman analysis depends heavily on proper calibration standard preparation. For this compound, two primary approaches are recommended:

  • Solid Mixture Calibration: Prepare homogeneous powder mixtures of this compound with appropriate excipients (e.g., lactose, microcrystalline cellulose) across the concentration range of interest (typically 0.1-10% w/w for formulation analysis). Use geometric dilution techniques to ensure uniform distribution of the API throughout the mixture. For polymorph quantification, prepare standard mixtures containing known ratios of different solid forms [3] [7].

  • Solution/Slurry Calibration: For process monitoring applications, prepare standard solutions or suspensions of this compound in relevant solvents across the expected concentration range. For solvent-mediated polymorphic transformations, prepare slurries containing known ratios of forms and monitor until equilibrium is established. Temperature control is critical during these experiments as it significantly affects polymorph stability and transformation kinetics [3] [8].

Spectral Acquisition Parameters

Optimized spectral acquisition parameters are essential for obtaining high-quality Raman data with sufficient signal-to-noise ratio for quantitative analysis:

  • Laser Power Optimization: Begin with lower laser power (10-50 mW) and gradually increase while monitoring for sample degradation. For heat-sensitive samples, consider using defocused beam conditions or rotating sample holders to minimize thermal effects [3].

  • Spectral Acquisition Time: Balance integration time and number of accumulations to achieve adequate signal-to-noise ratio without excessive total measurement time. For process applications, shorter acquisition times (0.1-0.5 s) with continuous monitoring may be preferable [6].

  • Background Management: Collect background spectra of empty containers, solvents, and excipients under identical conditions for subtraction during data processing. Implement time-gating techniques if sample fluorescence is observed [7].

Quantitative Analysis Methodologies

Data Processing Workflow

The data processing workflow for quantitative Raman analysis of this compound involves multiple steps to extract meaningful concentration information from spectral data:

G A Raw Raman Spectra Collection B Spectral Preprocessing A->B Spectral export C Feature Selection B->C Processed spectra B1 Cosmic ray removal B->B1 B2 Background subtraction B->B2 B3 Signal normalization B->B3 B4 Noise reduction B->B4 D Multivariate Model Development C->D Selected features C1 Peak height measurement C->C1 C2 Peak area integration C->C2 C3 Peak ratio methods C->C3 E Model Validation D->E Calibration model D1 Univariate calibration D->D1 D2 PLS regression D->D2 D3 Other chemometric models D->D3 F Concentration Prediction E->F Validated model

The workflow begins with raw spectral collection followed by comprehensive preprocessing to remove artifacts and enhance signal quality. Feature selection identifies the most reproducible and concentration-sensitive spectral features for model development. Multivariate calibration builds mathematical models relating spectral features to concentration, followed by rigorous model validation using independent standards. The final validated model is deployed for concentration prediction of unknown samples [3] [4] [6].

Mathematical Modeling Approaches

Multiple mathematical approaches can be employed for quantitative analysis of this compound using Raman spectroscopy:

  • Univariate Calibration: This approach utilizes the relationship between the intensity or area of a single characteristic Raman peak and API concentration. For this compound, select a well-resolved peak that shows minimal overlap with excipient peaks and demonstrates good signal-to-noise ratio. The 880 cm⁻¹ peak has been successfully used for ethanol quantification in similar systems and can serve as a model for identifying appropriate peaks for this compound [4].

  • Multivariate Calibration: Partial Least Squares (PLS) regression is the most widely used multivariate technique for quantitative Raman analysis. PLS models the relationship between spectral variations and concentration changes while handling collinearity in spectral data. For complex mixtures containing multiple components, PLS provides superior accuracy compared to univariate methods. More advanced techniques like Kernel-based Regularized Least-Squares (RLS) with feature selection can further improve model performance by optimizing data use in both spectral and time domains [7] [6].

Table 2: Comparison of Quantitative Modeling Approaches for this compound Analysis

Method Best Use Case Advantages Limitations Typical R² Values
Univariate Calibration Simple binary mixtures with well-resolved peaks Simple implementation, easy interpretation Prone to interference, limited to simple systems 0.95-0.99
PLS Regression Complex multi-component mixtures Handles overlapping peaks, robust to interference Requires large calibration set, complex interpretation 0.98-0.999
Principal Component Regression (PCR) Spectral with high collinearity Reduces data dimensionality May exclude concentration-relevant variance 0.97-0.995
Support Vector Machine (SVM) Non-linear systems Handles non-linear responses, good for complex systems Computationally intensive, many parameters to optimize 0.985-0.998
Validation Protocols

Method validation is essential to establish the reliability of quantitative Raman methods for this compound analysis. Key validation parameters include:

  • Accuracy and Precision: Assess method accuracy by comparing predicted concentrations of validation standards to known values. Precision should be evaluated through repeatability (multiple measurements of same sample) and intermediate precision (different days, analysts, or instruments). For pharmaceutical applications, relative standard deviation (RSD) should typically be <2% for API quantification [3] [6].

  • Linearity and Range: Establish linearity across the validated concentration range using at least five concentration levels. The correlation coefficient (R²) should exceed 0.99 for API quantification. The validated range should encompass at least 80-120% of the target concentration for quality control applications [4].

  • Limit of Detection (LOD) and Quantification (LOQ): Determine LOD and LOQ using signal-to-noise ratio approaches or based on standard deviation of the response and slope of the calibration curve. For this compound, LOQ values below 0.2% have been demonstrated for similar pharmaceutical compounds using advanced processing techniques like Low-Rank Estimation [6].

Applications in Pharmaceutical Development

Real-Time Process Monitoring

Raman spectroscopy serves as a powerful PAT tool for real-time monitoring of this compound during various pharmaceutical manufacturing processes:

  • Crystallization Process Monitoring: Implement in-situ Raman spectroscopy to monitor polymorphic transformations during crystallization processes. For solvent-mediated transformations, characteristic peak ratios can track the disappearance of one polymorph and the appearance of another in real-time. The method has been successfully applied to monitor transformations in similar APIs, providing valuable kinetic data for process optimization [3] [8].

  • Drying Process Monitoring: Use Raman spectroscopy to monitor API form changes during drying operations. As solvent removal occurs, potential transformations between hydrates, solvates, and anhydrous forms can be detected through characteristic spectral changes, enabling endpoint determination and process control [3].

  • Blending and Mixing Verification: For powder blending operations, Raman probes positioned at different locations in the blender can provide real-time homogeneity assessment through spectral variance analysis, ensuring uniform distribution of this compound throughout the formulation [4].

Solid Form Characterization

This compound, like many pharmaceutical compounds, may exist in multiple solid forms that significantly impact product performance:

  • Polymorph Identification and Quantification: Different polymorphic forms of this compound exhibit distinct Raman spectra due to variations in molecular packing and conformation. Multivariate calibration models can be developed to quantify polymorphic composition in binary and ternary mixtures with detection limits typically below 5% [3] [7].

  • Hydrate/Anhydrate Transitions: Monitor transitions between hydrate and anhydrate forms of this compound by tracking characteristic spectral changes. The water O-H stretching region (3000-3600 cm⁻¹) and lower frequency regions sensitive to crystal lattice changes provide indicators for these transitions [8].

  • Amorphous Content Quantification: The broad, diffuse Raman bands characteristic of amorphous materials enable detection and quantification of low levels of amorphous content in predominantly crystalline this compound. This application is particularly important for stability assessment and quality control [7].

Troubleshooting and Method Optimization

Addressing Common Challenges

Several technical challenges may arise during quantitative Raman analysis of this compound, with practical solutions available:

  • Fluorescence Interference: Sample fluorescence can overwhelm the weaker Raman signals, particularly for complex pharmaceutical formulations. Mitigation strategies include using longer wavelength lasers (785 nm or 1064 nm), implementing time-gated detection systems that separate short-lived Raman signals from longer-lived fluorescence, or applying photobleaching techniques where the sample is exposed to laser light for an extended period before measurement to reduce fluorescence [7].

  • Particle Size Effects: Variations in particle size distribution can significantly affect Raman signal intensity due to differences in light scattering and sampling volume. The relationship between particle size and Raman intensity is complex, with some studies showing increased intensity with larger particles while others report the opposite trend. To minimize these effects, ensure consistent particle size through standardized sample preparation or include particle size variation in the calibration model [3].

  • Sampling Heterogeneity: For powder samples, inadequate mixing or segregation can lead to sampling errors, particularly with small laser spot sizes. Improve sampling representativeness by using larger spot sizes, rotating samples during measurement, or collecting multiple spectra from different sample positions and averaging [4].

Method Optimization Strategies

Systematic method optimization enhances the performance of quantitative Raman methods for this compound analysis:

  • Experimental Design for Calibration: Implement Design of Experiments (DoE) approaches to develop robust calibration models that adequately capture the variation expected during routine analysis. Include factors such as API concentration, polymorphic form, particle size, and instrumental parameters in the calibration design to ensure model robustness [3].

  • Spectral Preprocessing Optimization: Evaluate different preprocessing techniques including Standard Normal Variate (SNV) transformation, derivative spectroscopy, and vector normalization to determine the optimal approach for minimizing unwanted spectral variations while preserving concentration-related information [6].

  • Variable Selection Techniques: Improve model performance and robustness through intelligent variable selection. Techniques like genetic algorithms, interval PLS, and forward feature selection can identify spectral regions most relevant to this compound quantification, reducing model complexity and enhancing prediction accuracy [7] [6].

Conclusion

Quantitative Raman spectroscopy provides a powerful analytical tool for comprehensive characterization of this compound throughout the pharmaceutical development lifecycle. The technique enables non-destructive analysis, requires minimal sample preparation, and offers capabilities for in-situ monitoring of critical process parameters affecting drug substance quality. Implementation of robust calibration protocols incorporating appropriate multivariate modeling approaches allows precise quantification of API concentration, polymorphic composition, and solid-form properties in both controlled laboratory and manufacturing environments.

The successful application of Raman spectroscopy for this compound analysis depends on careful method development, validation, and ongoing verification to ensure analytical performance. As PAT continues to gain importance in pharmaceutical manufacturing, Raman spectroscopy is poised to play an increasingly vital role in quality assurance and process understanding for this compound and similar complex pharmaceutical compounds.

References

monitoring Timepidium bromide polymorphic transformation crystallization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Importance of Monitoring Polymorphic Transformations

Polymorphic transformations are crucial in pharmaceutical development because different crystal forms of the same Active Pharmaceutical Ingredient (API) can exhibit significantly different physical and chemical properties, including solubility, stability, and bioavailability. Timepidium bromide, an antispasmodic medication, has been studied specifically for its polymorphic behavior during solvent-mediated transformations. Monitoring these transformations in real-time is essential for ensuring the consistent quality and performance of the final drug product.

Solvent-mediated polymorphic transformation (SMPT) is a common phenomenon during crystallization processes where a metastable polymorph initially forms then transforms to a more stable form through a dissolution-recrystallization mechanism. For this compound, research has specifically examined its isothermal polymorphic transformation in mixed solvent systems (water with 10% acetone) [1]. The Food and Drug Administration's Process Analytical Technology (PAT) initiative encourages the use of advanced analytical tools like Raman and NIR spectroscopy for real-time monitoring of such critical quality attributes during pharmaceutical manufacturing [1] [2].

Quantitative Raman Spectroscopy Calibration

Good Calibration Practice (GCP) Procedure

Developing a robust calibration model is essential for accurate polymorph quantification. The Good Calibration Practice procedure involves systematically evaluating and incorporating the effects of critical process parameters on Raman spectra.

Table 1: Critical Parameters for Raman Calibration Model Development

Parameter Effect on Raman Spectra Compensation Method
Temperature Linear effect on peak intensity and position Include temperature variations in calibration design
Crystal Size Inverse relationship with intensity; affects scattering Multivariate modeling or specific calibration approach
Solid Concentration Linear increase in characteristic solid peaks Design experiments across expected concentration range
Solute Concentration Linear effect; may interfere with solid peaks Identify unique solute peaks or use multivariate methods

The calibration model for this compound polymorphic forms should be developed using design of experiments (DoE) principles to efficiently capture the effects of these parameters. For organic molecules like this compound, Raman spectroscopy typically provides clear and resolved peaks suitable for both quantitative and qualitative analysis [1]. Both univariate and multivariate calibration models have been successfully employed for similar compounds.

Experimental Setup and Configuration

Equipment and Materials
  • API: this compound (known polymorphic system)
  • Solvent System: Water with 10% acetone [1]
  • Raman Spectrometer: Fiber-optic immersion probe compatible (785 nm laser recommended)
  • Reactor System: Jacketed crystallization vessel with temperature control
  • Agitation System: Overhead stirrer with controllable RPM
  • Temperature Control: Programmable circulator (±0.1°C accuracy)
  • Data Acquisition: Software for continuous spectral collection
Instrument Configuration Parameters

Table 2: Recommended Raman Spectroscopy Parameters

Parameter Recommended Setting Alternative Options
Laser Wavelength 785 nm 532 nm or 1064 nm (to reduce fluorescence)
Laser Power 100-400 mW Adjust to avoid sample degradation
Integration Time 1-10 seconds Adjust based on signal intensity
Spectral Range 200-2000 cm⁻¹ Include key polymorph fingerprint regions
Spectral Resolution 4-8 cm⁻¹ Higher resolution for overlapping peaks
Acquisition Frequency Every 1-5 minutes Increase during expected transformation

Step-by-Step Monitoring Protocol

Pre-Experiment Calibration
  • Prepare standard mixtures of known ratios of this compound polymorphic forms
  • Acquire Raman spectra for each standard mixture under varied conditions (temperature, concentration)
  • Develop calibration model using multivariate methods (PLS or PCR) correlating spectral features to polymorph composition
  • Validate model with independent test samples not used in calibration
Real-Time Monitoring Procedure

The following workflow outlines the complete experimental procedure for monitoring this compound polymorphic transformation:

G cluster_1 Calibration Phase (Pre-Experiment) cluster_2 Data Processing Start Start Experiment Prep Prepare this compound Solution in Water/Acetone (90/10) Start->Prep Heat Heat to Dissolution Temperature (60°C) Prep->Heat Cool Cool to Isothermal Crystallization Temperature Heat->Cool Seed Seed with Metastable Polymorph (Optional) Cool->Seed Monitor Begin Real-time Raman Monitoring Seed->Monitor Detect Detect Initial Crystallization of Metastable Form Monitor->Detect D1 Pre-process Spectra (Baseline Correction, Normalization) Monitor->D1 Transform Monitor Polymorphic Transformation Detect->Transform Complete Transformation Complete Transform->Complete C1 Prepare Polymorph Standards C2 Acquire Reference Spectra C1->C2 C3 Develop Multivariate Calibration Model C2->C3 C4 Validate with Independent Samples C3->C4 D2 Apply Calibration Model D1->D2 D3 Quantify Polymorph Composition D2->D3 D4 Calculate Transformation Kinetics D3->D4 D4->Detect

Sample Preparation and Crystallization
  • Prepare solvent mixture of water with 10% acetone (v/v) [1]
  • Dissolve this compound at elevated temperature (e.g., 60°C) with continuous agitation
  • Filter the solution through a 0.45 μm membrane to remove undissolved particles
  • Transfer the solution to the crystallization vessel and set to desired isothermal temperature
  • Begin spectral acquisition once temperature stabilizes

Data Analysis and Interpretation

Spectral Pre-processing and Multivariate Analysis

Raman spectra require pre-processing before quantitative analysis to remove artifacts and enhance relevant spectral features:

  • Baseline correction to remove fluorescence background
  • Vector normalization to compensate for intensity variations
  • Smoothing to improve signal-to-noise ratio (Savitzky-Golay filter recommended)
  • Spectral alignment to correct for potential peak shifts

For this compound, the multivariate calibration approach has been successfully applied, typically using Partial Least Squares (PLS) or Principal Component Regression (PCR) algorithms [1]. These methods effectively handle the complex spectral variations occurring during polymorphic transformations.

Transformation Kinetics Calculation

The polymorphic transformation rate can be quantified by tracking the composition change over time:

  • Fraction transformed (α) = (Cₜ - C₀) / (C∞ - C₀) Where Cₜ is concentration at time t, C₀ is initial concentration, and C∞ is final concentration

  • Transformation rate can be modeled using Avrami or other solid-state kinetic models to understand the transformation mechanism

Discussion and Key Considerations

Critical Factors Affecting Transformation Monitoring
  • Probe positioning is crucial for representative sampling—ensure the immersion probe is in the slurry flow path for consistent particle interaction

  • Laser-induced heating can potentially cause local temperature increases that might affect transformation kinetics—monitor and control laser power appropriately

  • Solvent interference is minimized with aqueous systems but acetone in the solvent mixture may contribute to the Raman spectrum—account for solvent peaks in multivariate models

  • Mixing efficiency significantly impacts transformation rates as noted in similar systems where increased mixing speed shortened conversion onset time [3]

Comparison with Alternative Techniques

Table 3: Comparison of PAT Tools for Polymorphic Transformation Monitoring

Technique Advantages Limitations Suitability for this compound

| Raman Spectroscopy | Molecular-level information; Direct polymorph identification; Suitable for aqueous systems | Potential fluorescence; Laser heating concerns; Complex data analysis | Excellent—successfully demonstrated in literature [1] | | NIR Spectroscopy | Rapid measurement; Deep penetration; No fluorescence issue | Indirect chemical information; Strong water absorption; Less specific for polymorphs | Limited—water content may interfere with API signal [2] | | FBRM | Direct particle counting; Chord length distribution; Shape information | No molecular identification; Indirect polymorph assessment | Complementary—can correlate particle changes with polymorph transformation | | ATR-FTIR | Molecular information; Well-established quantification | Contact required; Potential for fouling; Limited penetration | Moderate—useful but may have sampling challenges in slurries |

Troubleshooting Common Issues
  • Fluorescence interference: Switch to higher wavelength (1064 nm) or implement background subtraction algorithms
  • Poor signal-to-noise: Increase integration time or laser power (within sample stability limits)
  • Unrepresentative sampling: Verify probe position and ensure adequate mixing
  • Model drift: Implement periodic reference measurements to verify calibration stability

Conclusion

The implementation of in-line Raman spectroscopy with proper calibration provides a powerful approach for monitoring and controlling the polymorphic transformation of this compound during crystallization processes. The methodology described in this application note enables researchers to:

  • Detect polymorphic transformations in real-time without process interruption
  • Quantify polymorph ratios accurately throughout the crystallization
  • Understand transformation kinetics to optimize process parameters
  • Ensure consistent polymorphic form in the final product

This PAT approach aligns with regulatory guidance and provides the scientific understanding needed for robust manufacturing processes, potentially reducing batch failures and ensuring consistent product quality.

References

Pharmacological Profile & Experimental Findings

Author: Smolecule Technical Support Team. Date: February 2026

Timepidium Bromide is a quaternary ammonium anticholinergic agent used to relieve visceral spasms, particularly in the gastrointestinal tract [1]. The table below summarizes key experimental findings from animal and human studies.

Table 1: Summary of Experimental Findings for this compound

Experimental Model Key Findings Comparative Efficacy
Gastrointestinal Motility (Dogs) Inhibited spontaneous and bethanechol-induced motility [2]. Similar to atropine, stronger than hyoscine-N-butylbromide [2].
Gallbladder & Sphincter of Oddi Inhibited gallbladder motility (dogs); decreased intracholedochal pressure in post-operative patients [2] [3]. Similar inhibitory effect on gallbladder as hyoscine-N-butylbromide and atropine [2].
Gastric Acid Secretion Inhibited bethanechol-induced secretion in dogs and rats [2]. Stronger than hyoscine-N-butylbromide, weaker than atropine [2].
Salivary Secretion Produced weaker inhibitory action [2]. Much weaker than atropine [2].
Urinary Bladder Weaker inhibition of spontaneous motion [2]. Somewhat weaker than hyoscine-N-butylbromide and atropine [2].
Pancreatic/Biliary Secretion (Rats) Little significant effect at higher doses [2]. Not applicable.
Mydriatic Activity (Mice) Weakest mydriatic effect [2]. Weaker than hyoscine-N-butylbromide and atropine [2].

Adverse Effects and Precautions

The following table outlines the potential side effects of this compound, which are typical of anticholinergic agents.

Table 2: Documented Side Effects and Necessary Precautions

Category Specific Side Effects / Conditions
Common Side Effects Dry mouth, Constipation, Blurred vision, Dizziness [4].
Less Common Side Effects Urinary retention, Tachycardia (increased heart rate), Rash or allergic reactions, Headache [4].
Conditions Requiring Caution Glaucoma, Enlarged prostate (benign prostatic hyperplasia), Myasthenia gravis [4].
Other Considerations Can interact with other medications; safety during pregnancy and breastfeeding is not well-established [4].

Mechanism of Action and Pathways

This compound is a muscarinic acetylcholine receptor antagonist [5]. As a quaternary ammonium compound, its positively charged nitrogen atom prevents it from crossing the blood-brain barrier, confining its effects to the peripheral nervous system and minimizing central side effects [1].

The diagram below illustrates how this compound affects cholinergic signaling in smooth muscle cells.

G cluster_external External Signal cluster_membrane Cell Membrane cluster_internal Intracellular Pathway ACh ACh M3 Muscarinic M3 Receptor ACh->M3 Binding Gq Gq Protein M3->Gq Activates TB This compound TB->M3 Antagonism PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 Produces DAG DAG PIP2->DAG Produces CaStore Ca²⁺ Store (ER) IP3->CaStore Binds to Receptor Ca Cytosolic Ca²⁺ ↑ CaStore->Ca Releases Contraction Smooth Muscle Contraction Ca->Contraction Triggers

This pathway is part of larger neuroactive ligand-receptor interactions and cholinergic synapse pathways, and it also influences gastric acid and salivary secretion pathways [5].

Considerations for Research and Development

  • Key Characteristics: The peripheral restriction of this compound due to its quaternary structure is a critical feature for designing drugs that minimize central nervous system side effects [1].
  • Data Limitations: Please note that the most relevant pharmacological and clinical data available in this search comes from studies published between the 1970s and 1980s [2] [3]. Recent experimental data and detailed modern laboratory protocols are lacking.
  • Suggested Research Focus: Future studies could focus on reformulating the drug, investigating its effects in combination therapies, or exploring its potential in other visceral spasm conditions.

References

Known Chemical Information of Timepidium Bromide

Author: Smolecule Technical Support Team. Date: February 2026

For your research, here is a summary of the key identifiable chemical data for Timepidium bromide:

Property Description
IUPAC Name 3-[bis(thiophen-2-yl)methylidene]-5-methoxy-1,1-dimethylpiperidin-1-ium bromide [1]
CAS Registry Number 35035-05-3 [1] [2]
Molecular Formula C₁₇H₂₂BrNOS₂ [3] [1] [2]
Average Molecular Weight 400.39 g·mol⁻¹ [3] [1]
SMILES [Br-].COC1CC(C[N+](C)(C)C1)=C(C1=CC=CS1)C1=CC=CS1 [1]
InChI Key QTSXMEPZSHLZFF-UHFFFAOYSA-M [3] [1] [2]
Drug Class Anticholinergic (Muscarinic acetylcholine receptor antagonist) [3] [4]

Experimental Workflow for Protocol Development

The following diagram outlines a logical workflow you can follow to develop a laboratory synthesis protocol based on the aforementioned strategies.

G Start Start: Need Synthesis Protocol for this compound Step1 1. Search Patent Literature Start->Step1 Step2 2. Analyze Tipepidine as Precursor Start->Step2 Step3 3. Design Quaternization Reaction Step1->Step3 If route found Step2->Step3 If precursor available Step4 4. Purification & Characterization Step3->Step4 End Protocol for Review and Experimental Validation Step4->End

References

Timepidium bromide in vitro assay techniques

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Signaling Pathways

Timepidium bromide is a synthetic anticholinergic drug classified as a quaternary ammonium compound. Its primary effect is as a competitive muscarinic acetylcholine receptor (mAChR) antagonist [1] [2] [3].

The diagram below illustrates the cellular signaling pathways affected by this compound.

G ACh Acetylcholine (ACh) M3 Muscarinic Receptor M3 (CHRM3) ACh->M3 Gq Gq Protein M3->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG CaER Ca²⁺ Release (Endoplasmic Reticulum) IP3->CaER Secretion Digestive Juice Secretion IP3->Secretion Contraction Smooth Muscle Contraction DAG->Contraction DAG->Secretion CaER->Contraction Timepidium This compound Timepidium->M3 Antagonizes

This mechanism underlies its physiological effects: by blocking acetylcholine from binding to M3 receptors on smooth muscle cells and glandular cells in the digestive system, it reduces smooth muscle motility and the secretion of digestive juices like gastric acid [4].

Documented Pharmacological Effects

The following table summarizes key findings from an animal study that compared this compound to other anticholinergics [4]. Please note that this data is from 1978.

Pharmacological Action Model System Key Finding for this compound Comparative Efficacy
Inhibition of GI Motility Dogs (spontaneous & drug-induced) Inhibited motility in various gastrointestinal regions Approximately equal to atropine; stronger than hyoscine-N-butylbromide [4]
Inhibition of Gastric Acid Secretion Dogs & Rats (drug-induced) Inhibited gastric acid secretion Stronger than hyoscine-N-butylbromide; weaker than atropine [4]
Inhibition of Salivary Secretion Not Specified Produced much weaker inhibitory action Weaker than both atropine and hyoscine-N-butylbromide [4]
Effect on Pancreatic/Biliary Secretion Rats Little to no significant effect at higher doses Not applicable [4]
Mydriatic Activity Mice Produced the weakest mydriatic (pupil-dilating) effect Weaker than atropine and hyoscine-N-butylbromide [4]

Proposed Framework for In Vitro Assays

Since specific protocols are unavailable, here is a general framework for the types of in vitro assays that would be used to characterize a molecule like this compound, based on its known pharmacology.

Assay Category Recommended Technique Key Measured Parameters

| Binding Studies | Radioligand Binding Assay | • Inhibition constant (Ki) • IC50 (half-maximal inhibitory concentration) • Receptor affinity and selectivity profile [4] | | Functional Antagonism | Cell-Based Calcium Flux / IP1 Accumulation | • IC50 for inhibition of carbachol-induced response • Apparent affinity (pA2) • Potency in downstream signaling pathways [5] | | Cellular Phenotype | Isolated Tissue Bath (e.g., Guinea Pig Ileum) | • IC50 for inhibition of carbachol-induced contraction • confirmation of functional antagonism in relevant tissue [4] |

References

Frequently Asked Questions (FAQs) on Polymorph Control

Author: Smolecule Technical Support Team. Date: February 2026

  • Q1: Why is in-line monitoring critical for polymorphic transformation processes? In-line monitoring is a core component of the Process Analytical Technology (PAT) framework encouraged by regulatory agencies. It allows for real-time, non-destructive measurement of critical quality attributes, enabling better understanding, control, and reproducibility of pharmaceutical processes like crystallization. This helps in scientifically ensuring final product quality rather than just testing it post-production [1] [2].

  • Q2: What are the primary analytical techniques used for in-line monitoring of polymorphs? The main techniques are Raman spectroscopy and Near-Infrared (NIR) spectroscopy. Raman is particularly valued for its ability to distinguish between different polymorphic forms with minimal sample preparation and its effectiveness with solid samples and in water-based slurries. NIR is also widely used, though it can be less suitable in some cases, for instance, when there is interference from water or the API concentration is low [1] [2].

  • Q3: A previous study successfully monitored the polymorphic transformation of timepidium bromide. What technique did it use? A study on this compound developed a multivariate calibration function to monitor its isothermal polymorphic transformation in a solution of water and 10% acetone using Raman spectroscopy [2].

Troubleshooting Guide for Polymorph Monitoring

The table below outlines common issues, their potential causes, and recommended solutions when using spectroscopic tools for polymorph monitoring.

Problem Potential Causes Recommended Solutions
Poor Calibration Model Incorrect factors considered (e.g., ignoring temperature, particle size); non-homogeneous calibration samples. Follow a Good Calibration Practice (GCP): Use design of experiments (DoE) to include effects of temperature, crystal size, solute, and solid concentration in calibration [2].
Fluorescence in Raman Spectra Sample impurities or the drug molecule itself. Change laser wavelength; employ background subtraction algorithms; allow the sample to photobleach [2].
Spectral Interference from Solvent Strong solvent peaks overlap with API peaks. Select a solvent with a less interfering Raman spectrum (e.g., water is often preferred); use multivariate calibration to resolve overlapping peaks [2].
Inability to Detect Transient Polymorph The metastable form appears and disappears too quickly for the measurement interval. Increase measurement frequency; use a technique like Principal Component Analysis (PCA) on NIR data, which has been successful in capturing transient form II paracetamol [1].
Particle Size Effects on Spectra Changes in particle size can alter spectral intensity, leading to inaccurate polymorphic ratio calculations. Develop a calibration model that distinguishes crystal size effects from polymorphic ratio, or keep particle size consistent during calibration [2].

Experimental Protocol: Quantitative Raman Spectroscopy for Polymorphic Transformation

This methodology is adapted from a study on o-aminobenzoic acid (OABA) and the referenced approach for this compound, providing a template for your experiments [2].

Materials and Equipment
  • Model Compound: this compound.
  • Solvent System: A solution of water and 10% acetone, as used in the previous this compound study [2].
  • Equipment: A Raman spectrometer equipped with an in-line probe; a jacketed crystallizer vessel with temperature control and agitation.
Good Calibration Practice (GCP) Procedure

A robust calibration model is essential for accurate quantitative monitoring.

  • Step 1: Factor Screening. Systematically analyze how factors like temperature, crystal size, solute concentration, and solid (slurry) density affect your Raman spectra. For this compound, solute and solid concentration were found to have a strong effect, while temperature and crystal size had minor impact [2].
  • Step 2: Design of Experiments (DoE). Plan your calibration experiments using a statistical DoE approach. This minimizes the number of required experiments while ensuring the model captures the main effects and interactions of the critical factors identified in screening [2].
  • Step 3: Build Multivariate Calibration Model. Use Partial Least Squares (PLS) regression to build a model that correlates the Raman spectral data with the polymorphic ratio. This model can then be used to predict the concentration of each polymorph in real-time during a crystallization process [2].
In-line Monitoring of Transformation
  • Setup: Immerse the Raman probe directly into the crystallization slurry.
  • Data Collection: Continuously collect spectra throughout the process (e.g., during cooling or isothermal holding).
  • Analysis: In real-time, use the pre-built PLS calibration model to convert the spectral data into a quantitative trajectory of the polymorphic transformation.

Experimental Workflow and Troubleshooting Logic

The following diagram illustrates the key stages and decision points in a typical polymorph monitoring experiment.

PolymorphWorkflow start Start: Define Experiment calib Develop Raman Calibration Model start->calib monitor Perform In-line Monitoring calib->monitor data_ok Data Quality Satisfactory? monitor->data_ok analyze Analyze Transformation Kinetics & Endpoint data_ok->analyze Yes ts_fluorescence Troubleshoot: Check for Fluorescence data_ok->ts_fluorescence No end End: Process Understanding analyze->end ts_interference Troubleshoot: Spectral Interference ts_fluorescence->ts_interference ts_model Troubleshoot: Improve Calibration Model ts_interference->ts_model ts_model->calib

Diagram: Workflow for monitoring polymorphic transformation with integrated troubleshooting steps.

Key Parameters for Effective Monitoring

The table below summarizes critical parameters from relevant studies to guide your experimental setup.

Parameter Application/Value Technique Used Key Finding
Polymorphic System This compound (in water/10% acetone) [2] Raman Spectroscopy A multivariate calibration function can be developed for monitoring.
Polymorphic System Paracetamol (Form II -> Form I in ethanol/methanol) [1] NIR Spectroscopy Principal Component Analysis (PCA) can uniquely monitor the transient formation of a metastable form (II) and its conversion to the stable form (I).
Critical Calibration Factors OABA - Solute & Solid Concentration [2] Raman Spectroscopy These factors strongly affect Raman spectra and must be included in the calibration model for accurate results.
Process Understanding Paracetamol Crystallization [1] NIR with PCA The entire crystallization process was revealed to occur in three distinct steps, providing deep process insight.

Navigating Information Gaps and Next Steps

The search results confirm that Raman spectroscopy has been successfully applied to monitor this compound polymorphism [2]. To deepen your work, I suggest you:

  • Consult the Original Source: Locate the full text of the study citing this compound for detailed experimental parameters [2].
  • Explore PAT Frameworks: The general principles from research on paracetamol and other drugs provide a strong foundation for implementing PAT with this compound [1] [2].
  • Adapt Methodologies: Use the provided Good Calibration Practice procedure and troubleshooting guide as a template for your specific system.

References

Timepidium bromide crystallization process optimization

Author: Smolecule Technical Support Team. Date: February 2026

General Principles of Crystallization Optimization

Since compound-specific protocols are unavailable, the following table outlines common challenges and general optimization strategies in crystallization, which you can apply to your work with Timepidium Bromide [1].

Problem Possible Causes Troubleshooting Steps
Low or No Yield Solvent too soluble, rapid cooling, insufficient impurity removal. Reduce solvent volume, allow slow cooling, ensure crude solid is pure.
Poor Crystal Quality Cooling too fast, excessive nucleation. Use a smaller volume of hot solvent, cool gradually, scratch flask gently.
Oil Formation Rapid supersaturation, decomposition. Dissolve at lower temperature, use anti-solvent, choose different solvent.
Incorrect Polymorph Solvent or cooling rate favors a different form. Systematically screen solvents and cooling profiles.

Experimental Workflow for Process Development

The diagram below outlines a logical workflow for developing and optimizing a crystallization process from scratch. You can use this as a framework for your experiments with this compound.

G Start Start: Identify Compound and Target Purity S1 Solvent Screening (Try ethanol, methanol, acetone, ethyl acetate) Start->S1 S2 Determine Solubility in Hot and Cold Solvent S1->S2 S3 Dissolve Crude Material in Minimum Hot Solvent S2->S3 S4 Optional: Hot Filtration to Remove Particulates S3->S4 S5 Cool Solution Slowly to Room Temperature S4->S5 S6 Further Cool in Ice Bath for Maximum Yield S5->S6 S7 Isolate Crystals by Vacuum Filtration S6->S7 S8 Wash Crystals with Cold Solvent and Dry S7->S8 End Analyze Crystal Form: Purity, Yield, Polymorph S8->End

Frequently Asked Questions

Based on general laboratory practice, here are answers to potential questions.

  • Q1: What is the primary safety consideration when working with this compound? All TargetMol products, including this compound, are for research purposes only and are not for human consumption. Please comply with the intended use and do not use TargetMol products for any other purpose [2].

  • Q2: How should I store this compound? It is recommended to store the powder at -20°C for 3 years. If dissolved in a solvent, it should be stored at -80°C for 1 year [2].

  • Q3: My product is crystallizing as an oil, not a solid. What should I do? Oil formation often occurs due to overly rapid cooling. Try allowing the solution to cool very slowly to room temperature without disturbance. If oil still forms, re-dissolve it by gently warming and try adding a small "seed" crystal of the pure compound to induce solid formation [1].

References

Key Reaction Parameters for Yield Optimization

Author: Smolecule Technical Support Team. Date: February 2026

The yield and chemoselectivity of heterocyclic compound synthesis are highly sensitive to reaction conditions. The table below summarizes critical parameters to investigate, based on general optimization strategies [1].

Parameter Impact on Yield & Selectivity Troubleshooting Action
Base Selection Determines reaction pathway chemoselectivity (e.g., thiophene vs. thiazole formation). Systematically test different bases (e.g., NaOEt, K(_2)CO(_3)) [1].
Solvent System Affects solubility, reaction rate, and equilibrium. Using a polar aprotic solvent (e.g., DMF) with K(_2)CO(_3) can lead to a different product than ethanolic NaOEt [1]. Evaluate solvents of varying polarity and protic/aprotic nature.
Reaction Temperature Influences reaction kinetics, byproduct formation, and micellization (if surfactants are used). Must be above the Kraft point for surfactant solubility [2]. Optimize temperature profile; avoid temperatures that degrade reactants or products.
Reactant Purity & Stoichiometry Impurities or deviations in molar ratios can lead to side reactions and reduced yield. Use high-purity reagents, confirm stoichiometry via balanced equations, and consider slow addition of one reactant.
Reaction Time Incomplete conversion or product decomposition can occur with incorrect timing. Use TLC or other in-line monitoring to determine the ideal reaction duration.

Experimental Protocol for Condition Screening

This detailed methodology is adapted from a published synthesis of thiophene and thiazole derivatives, which share synthetic relevance with Timepidium bromide [1]. You can use this as a template for your own optimization.

1. Reagent Setup:

  • In a dry round-bottom flask, add your specific 1,3-dicarbonyl compound (analogous to 1-phenylbutane-1,3-dione, 1.0 equiv).
  • Dissolve it in an appropriate anhydrous solvent (e.g., absolute ethanol for a NaOEt system, or DMF for a K(_2)CO(_3) system, 20 mL per mmol of substrate) [1].

2. Base Addition and Intermediate Formation:

  • Cool the mixture in an ice-water bath (0-5 °C).
  • Slowly add your chosen base (e.g., NaOEt, 1.1-1.5 equiv) with stirring.
  • After base addition, add the aryl isothiocyanate (1.0-1.2 equiv) dropwise.
  • Allow the reaction to warm to room temperature and stir for 1-2 hours to form the intermediate.

3. Cyclization and Work-up:

  • Add the α-haloketone (e.g., 1-chloropropan-2-one, 1.0-1.2 equiv) to the reaction mixture.
  • Reflux the reaction mixture at the solvent's boiling point. Monitor the reaction progress by TLC.
  • Upon completion, cool the mixture to room temperature and carefully quench it by pouring into ice-cold water (100 mL per 20 mL of reaction mixture).
  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL). Combine the organic extracts and wash with brine.
  • Dry the organic layer over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

4. Purification and Characterization:

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate mixture) [1].
  • Characterize the final product using melting point determination, FTIR, (^1)H and (^{13})C NMR spectroscopy, and mass spectrometry to confirm its identity and purity [1].

Troubleshooting Common Scenarios

Here are some frequently encountered problems and their potential solutions.

FAQ 1: My reaction consistently results in low yields. What are the primary factors to investigate? Low yields are often due to suboptimal base/solvent combinations or the formation of polymeric side products. Follow the systematic screening of bases and solvents as shown in the table and protocol above. Ensuring the slow addition of reactants and strict temperature control can also help minimize side reactions.

FAQ 2: I am observing multiple spots on TLC or unexpected peaks in NMR. How can I improve product purity? This indicates poor chemoselectivity or the presence of impurities.

  • Confirm Reagent Quality: Ensure your α-haloketone is fresh, as they can hydrolyze or decompose upon storage.
  • Optimize Purification: Recrystallization conditions may need refinement. Try different solvent pairs or use techniques like column chromatography.
  • Verify Stoichiometry: Accurately weigh all reagents and confirm the reaction follows the intended balanced equation.

Systematic Troubleshooting Workflow

For complex issues, follow this logical decision pathway to diagnose and resolve problems in your synthesis.

G Start Low Yield or Impurities A Check Base/Solvent Combination Start->A B Verify Reagent Purity & Stoichiometry Start->B C Confirm Reaction Temperature & Time Start->C D Analyze Crude Product (TLC, NMR) Start->D if persistent E1 Screen alternative bases and solvents A->E1 E2 Purify reactants or adjust stoichiometry B->E2 E3 Optimize heating source and duration C->E3 E4 Refine work-up procedure and purification method D->E4 F Isolate and characterize pure product E1->F E2->F E3->F E4->F

Analytical Techniques for Verification

After optimization, thorough characterization is essential.

  • Melting Point: A sharp melting point consistent with literature values indicates high purity [1].
  • Spectroscopy: FTIR can confirm the presence or absence of key functional groups. (^1)H and (^{13})C NMR are critical for confirming the molecular structure and assessing isomeric purity [1].
  • Chromatography: For ultimate purity confirmation, especially for complex mixtures, consider Micellar Electrokinetic Chromatography (MEKC), which is highly effective for separating both charged and neutral molecules [2].

References

Documented Analytical Techniques for Timepidium Bromide

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the analytical techniques mentioned in the scientific literature for the analysis of Timepidium Bromide or closely related compounds.

Analytical Technique Specific Application / Challenge Key Points Source
Raman Spectroscopy Monitoring polymorphic transformation during crystallization. Multivariate calibration used to monitor isothermal polymorphic transformation in a solution of water and 10% acetone. [1]
Synthesis & Characterization Structural confirmation of thiophene-based compounds (e.g., this compound). Standard protocols for confirming the structure of newly synthesized compounds, applicable to drug development. Includes melting point, IR, NMR, and mass spectrometry. [2]

General Troubleshooting for Analytical Methods

While not specific to this compound, many analytical challenges are universal. The following guide adapts general troubleshooting principles, particularly for chromatography, which is a cornerstone of pharmaceutical analysis [3] [4].

Symptom: Unusual Peak Areas or Concentrations
  • Problem: Suddenly obtaining higher or lower analyte concentrations without method changes.
  • Potential Causes & Solutions:
    • Degraded Standards: This is a primary suspect. Prepare fresh standard solutions from certified reference material to confirm actual concentrations [5].
    • Sample Solvent Effects: Ensure the sample solvent is compatible with the mobile phase. A strong injection solvent can cause peak distortion and inaccurate integration.
    • Non-Linear Calibration Curve: Verify the linearity of your calibration curve, especially near the Limit of Quantitation (LOQ). Re-prepare calibration standards across the required range [5].
Symptom: Poor Peak Shape (Tailing or Fronting)
  • Problem: Peaks are asymmetrical, leading to poor resolution and quantification.
  • Potential Causes & Solutions:
    • Column Degradation: The column may be contaminated or aged. Use a guard column, flush with a strong solvent, or replace the column [3] [4].
    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization of the analyte and its interaction with the stationary phase. Adjust the pH as needed [4].
    • Active Sites on Column: Silanol groups on the silica surface can interact with basic analytes. Consider using a column designed for basic compounds [4].
Symptom: Baseline Noise or Drift
  • Problem: The detector baseline is unstable, making integration difficult.
  • Potential Causes & Solutions:
    • Air Bubbles: Degas all mobile phases thoroughly. Purge the pump and detector flow cell [3] [4].
    • Contaminated Mobile Phase or System: Use high-purity solvents and reagents. Flush the entire system, including the detector flow cell, with a strong solvent [3] [4].
    • Detector Lamp Failure: If the UV lamp is near the end of its life, it can cause noise and drift. Replace the lamp if necessary [3] [4].

Experimental Workflow for Method Development

For developing a new method, such as using Raman spectroscopy to monitor crystallization as referenced above, a systematic approach is crucial. The diagram below outlines a general workflow for developing and validating a Process Analytical Technology (PAT) method.

Start Start Method Development Define Define Analytical Goal (e.g., quantify polymorphic ratio) Start->Define Select Select PAT Tool (e.g., Raman Spectroscopy) Define->Select CalPlan Develop Calibration Plan (Design of Experiments) Select->CalPlan Acquire Acire Calibration Spectra Under Varying Conditions CalPlan->Acquire Model Build & Validate Calibration Model Acquire->Model Implement Implement for Real-Time Monitoring Model->Implement End Validated PAT Method Implement->End

References

Timepidium bromide stability issues degradation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Timepidium Bromide

The table below summarizes the basic identifying information for this compound, which is the starting point for any stability investigation.

Property Description
IUPAC Name 3-(Di-2-thienylmethylene)-5-methoxy-1,1-dimethylpiperidinium bromide [1]
Molecular Formula C₁₇H₂₂BrNOS₂ [1]
Average Mass 400.393 g/mol [1]
CAS Registry Number 35035-05-3 [1]
Trade Name Sesden [1]
Common Use Used as a micelle marker in Micellar Electrokinetic Chromatography (MEKC) studies [2]. Also listed as a drug (JP18) in the KEGG database [3].

Documented Experimental Context and Workflow

One research paper details the use of this compound in an analytical method. The following workflow diagram illustrates this specific experimental setup.

timeline Start Start: MEKC-ESI-MS Analysis Capillary Capillary Preparation Start->Capillary Marker Introduce this compound as Micelle Marker Capillary->Marker Separation Analyte Separation with Reverse Migrating Micelles Marker->Separation Detection MS Detection (Marker prevents surfactant interference) Separation->Detection End End: Data Acquisition Detection->End

In this documented protocol [2]:

  • Role: this compound was used as a micelle marker.
  • Technique: The analysis was performed using Micellar Electrokinetic Chromatography (MEKC) coupled with Electrospray Ionization Mass Spectrometry (ESI-MS).
  • Key Methodological Detail: A technique involving reverse migrating micelles (RMMs) and coated capillaries was employed to prevent non-volatile surfactants (like SDS) from entering and contaminating the mass spectrometer. The stability of this compound under these specific electrophoretic conditions was implicitly required for the experiment to succeed.

Frequently Asked Questions

Based on the information found, here are answers to anticipated questions.

What is this compound? It is a quaternary ammonium compound. Beyond its known use as an antispasmodic drug [3], it serves a specific role in analytical chemistry as a micelle marker for MEKC-ESI-MS, a technique used to separate and analyze mixtures like pesticides [2].

In what analytical contexts has its stability been demonstrated? Its stability has been demonstrated in a validated MEKC-ESI-MS method that uses reverse migrating SDS micelles and coated capillaries at a pH of 9.0 [2]. In this context, it performed reliably as a micelle marker without reported degradation.

Suggested Paths for Further Investigation

Since the search results lack explicit stability data, I suggest the following actions to find the information you need:

  • Consult Specialized Databases: Search for the compound's stability in chemical and pharmaceutical databases like SciFinder, Reaxys, or the Merck Index, which often contain detailed physicochemical and stability data.
  • Perform a Broader Literature Search: Conduct a targeted search on Google Scholar or PubMed using terms like "this compound stability", "this compound degradation products", and "this compound HPLC method".
  • Review Pharmacopoeial Monographs: Check the official monographs in the Japanese Pharmacopoeia (JP18), where this compound is listed [3], as these documents typically include storage conditions and stability testing requirements.

References

Fundamental Concepts & Data for Timepidium Bromide

Author: Smolecule Technical Support Team. Date: February 2026

Before selecting an enhancement method, understanding the drug's basic properties and the general principles of solubility is crucial.

Table 1: Basic Properties of Timepidium Bromide [1] [2] [3]

Property Description
CAS Number 35035-05-3
Molecular Formula C17H22BrNOS2
Molecular Weight 400.4 g/mol
IUPAC Name 3-(di-2-thienylmethylene)-5-methoxy-1,1-dimethylpiperidinium bromide
Description A quaternary ammonium compound with anticholinergic (antispasmodic) activity.
Therapeutic Class Agent for the symptomatic treatment of visceral and gastrointestinal spasms.

Table 2: Solubility Descriptive Terms (USP/BP) [4]

Descriptive Term Parts of Solvent Required per Part of Solute
Very soluble Less than 1
Freely soluble From 1 to 10
Soluble From 10 to 30
Sparingly soluble From 30 to 100
Slightly soluble From 100 to 1000
Very slightly soluble From 1000 to 10,000
Practically insoluble 10,000 and over

Solubility is a key parameter for achieving the desired drug concentration in systemic circulation. For a BCS Class II drug like this compound (low solubility, high permeability), the rate-limiting step for absorption is often drug release and dissolution in the gastric fluid. Therefore, enhancing solubility directly improves bioavailability [4].

Solubility Enhancement Techniques & Excipient Selection

Here are common techniques categorized for your reference. The following diagram outlines the general decision-making workflow for selecting a solubility enhancement method:

G Figure 1: Workflow for Selecting a Solubility Enhancement Method cluster_physical Physical Methods cluster_chemical Chemical Methods cluster_misc Miscellaneous Methods Start Start: Poorly Soluble Drug Physical Physical Modifications Start->Physical Chemical Chemical Modifications Start->Chemical Misc Miscellaneous Methods Start->Misc P1 Particle Size Reduction (Micronization, Nanosuspension) Physical->P1 C1 Salt Formation Chemical->C1 M1 Surfactant Use Misc->M1 Evaluate Evaluate Formulation P2 Crystal Habit Modification (Polymorphs, Amorphous Forms) P3 Drug Dispersion in Carriers (Solid Dispersions, Solid Solutions) P3->Evaluate C2 Complexation (e.g., Cyclodextrins) C2->Evaluate M2 Cosolvency M3 Hydrotrophy M3->Evaluate

Table 3: Overview of Solubility Enhancement Methods [4]

Category Technique Brief Description & Mechanism
Physical Modifications Particle Size Reduction Increasing surface area to improve dissolution rate (e.g., micronization, nanosuspension).
Solid Dispersions Dispersing drug in inert hydrophilic carrier matrix to improve wettability and dissolution.
Crystal Engineering Modifying crystal habit (e.g., creating amorphous forms) to higher energy state and solubility.
Chemical Modifications Salt Formation Converting drug into a salt form, which typically has higher aqueous solubility than the parent.
Complexation Using agents like cyclodextrins to form water-soluble inclusion complexes with the drug.
Miscellaneous Methods Surfactants Reducing interfacial tension, increasing wetting, and forming micelles to solubilize drugs.
Cosolvency Using water-miscible solvents (e.g., PEG, ethanol) to alter solubility of drug in medium.

When selecting excipients like surfactants and cosolvents, their physicochemical properties significantly impact drug solubility. Research on Ketorolac Tromethamine provides a useful reference: drug solubility was found to be directly proportional to the dielectric constant and HLB value, and inversely proportional to carbon chain length and log P [5]. Non-ionic surfactants are generally preferred for their lower irritation potential [5].

Experimental Protocol: Surfactant & Cosurfactant Screening

This protocol, adapted from general practices in nanoemulsion development, is a practical starting point for screening excipients to enhance the solubility of this compound [5].

Objective: To identify surfactants and cosurfactants that significantly improve the saturation solubility of this compound.

Materials:

  • API: this compound.
  • Surfactants: A selection of non-ionic surfactants (e.g., Tween 20, Tween 60, Tween 80, Cremophor RH 40, Cremophor EL, Labrasol ALF).
  • Cosurfactants: A selection of cosurfactants (e.g., Transcutol P, Propylene Glycol, Ethylene Glycol, Butylene Glycol).
  • Equipment: Analytical balance, water bath shaker, centrifuge, vials, syringes, filters (e.g., 0.45 μm), and HPLC or UV-Vis spectrophotometer for quantification.

Method:

  • Saturation: Prepare an excess of this compound in sealed vials containing each individual surfactant and cosurfactant.
  • Equilibration: Agitate the vials in a water bath shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 72 hours) to reach equilibrium.
  • Separation: Centrifuge the samples at high speed to separate the undissolved drug.
  • Filtration: Carefully filter the supernatant using a syringe filter to ensure no particulate matter remains.
  • Analysis: Dilute the filtrate appropriately and analyze the drug concentration using a validated analytical method (e.g., HPLC-UV).
  • Data Logging: Record the saturation solubility (in mg/mL or mg/g) for each excipient.

Data Analysis:

  • Rank the excipients based on their ability to solubilize this compound.
  • Correlate the solubility data with the molecular descriptors of the excipients (e.g., HLB, Log P) to understand the structure-solubility relationship.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to consider when selecting a surfactant for an ocular formulation containing this compound? A1: Safety and irritation potential are paramount. Non-ionic surfactants (e.g., Tweens, Cremophors) are generally preferred over anionic or cationic surfactants because they cause less ocular irritation and toxicity. Always refer to safety data and conduct irritation tests like the HET-CAM assay for final candidate selection [5].

Q2: We are developing a parenteral formulation. The salt form of this compound is still not sufficiently soluble. What technique can we consider next? A2: For parenteral products, cosolvency is a widely used and effective technique. You can create a water-miscible vehicle using systems like PEG, ethanol, propylene glycol, or Transcutol P. The key is to find the optimal ratio that maximizes solubility while maintaining acceptable tolerability and toxicity profiles. Surfactants for micelle formation can also be explored [4].

Q3: After creating a solid dispersion, the solubility improved initially but decreased upon storage. What could be the cause? A3: This is a classic sign of physical instability in the solid dispersion, often due to crystallization of the amorphous drug. The high-energy amorphous state is metastable and can revert to the more stable, less soluble crystalline form over time. Solutions include:

  • Optimizing the Carrier: Using polymers with better anti-plasticizing properties (e.g., HPMC, PVPVA).
  • Improving Storage Conditions: Using airtight, moisture-proof packaging and storing at lower temperatures.
  • Adding Stabilizers: Incorporating small amounts of other excipients to inhibit crystal growth [4].

References

Timepidium bromide purification techniques

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Timepidium Bromide

The table below summarizes the key identifiers for this compound, which are essential for its analysis and purification [1].

Property Value
CAS Number 35035-05-3
Molecular Formula C({17})H({22})BrNOS(_2)
Molecular Weight 400.4 g/mol
Synonyms Sesden, SA504
Bioactivity Anticholinergic agent [1].

Purification Strategy & Workflow

The most common purification method for a synthetic organic compound like this compound is recrystallization. The general workflow is as follows:

G Start Start: Crude this compound Step1 1. Solvent Selection & Dissolution Start->Step1 Step2 2. Hot Filtration Step1->Step2 Step3 3. Crystallization Step2->Step3 Step4 4. Isolation & Washing Step3->Step4 Step5 5. Drying Step4->Step5 End End: Purified Crystals Step5->End

Detailed Protocol: Recrystallization
  • Solvent Selection and Dissolution

    • The goal is to find a solvent or mixed solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
    • Based on its properties, you may need to experiment with solvents like methanol, ethanol, isopropanol, ethyl acetate, or acetone, and their mixtures with water.
    • Place the crude solid in a flask and add a minimal volume of the hot solvent. Heat with stirring until the solid completely dissolves.
  • Hot Filtration

    • Quickly filter the hot solution through a pre-heated filter (e.g., fluted filter paper in a heated funnel) to remove any insoluble impurities or dust particles that could act as seeds for premature crystallization.
  • Crystallization

    • Allow the filtered solution to cool slowly to room temperature. For better crystal yield and quality, you can further cool it in an ice bath.
    • Seeding: If crystallization does not start spontaneously, you can "seed" the solution by adding a tiny amount of previously purified this compound crystals.
  • Isolation and Washing

    • Collect the crystals by vacuum filtration using a Buchner funnel.
    • Wash the crystals with a small amount of cold solvent (the same one used for recrystallization) to remove mother liquor and surface impurities.
  • Drying

    • Dry the crystals under vacuum, possibly with mild heating, to remove residual solvent. Confirm the absence of solvent in the final product using techniques like (^1)H NMR or Thermogravimetric Analysis (TGA).

Analytical Techniques & Troubleshooting

After purification, you need to verify the identity and purity of your compound. High-Performance Liquid Chromatography (HPLC) is the standard technique for this purpose. Below is a guide to troubleshooting common HPLC issues you might encounter.

Troubleshooting HPLC Analysis
Symptom Possible Cause Solution

| Peak Tailing | - Silanol interactions (common for basic compounds).

  • Column void/degradation. | - Use high-purity silica (type B) or polar-embedded phase columns [2].
  • Add a competing base like triethylamine (TEA) to the mobile phase [2].
  • Replace the column if degraded [2]. | | Split Peaks | - Blocked frit or particles on column head.
  • Channels in the column. | - Replace the pre-column frit or the analytical column [2].
  • Ensure your sample is fully dissolved and free of particulates. | | Broad Peaks | - Extra-column volume too large.
  • Detector cell volume too large.
  • Column overload. | - Use short, narrow-inner-diameter capillary connections (e.g., 0.18 mm for HPLC) [2].
  • Ensure the flow cell volume is appropriate for your column.
  • Reduce the amount of sample injected [2]. | | Retention Time Drift | - Insufficient buffer capacity.
  • Temperature fluctuations. | - Increase the concentration of the buffer in your mobile phase [2].
  • Use a column heater to maintain a constant temperature. | | Low Signal/Noise | - Sample degradation.
  • Wrong detection wavelength. | - Use appropriate storage conditions and a thermostatted autosampler [2].
  • Scan for the best absorption wavelength using a DAD detector [2]. |

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for a purified this compound standard? A1: For long-term stability, store the powder at -20°C for up to 3 years. For solutions, it is recommended to store them at -80°C for 1 year [1].

Q2: My recrystallization yield is low. What can I do? A2: Low yield is often a trade-off for high purity. You can try:

  • Concentrating the mother liquor further after the first crop of crystals to obtain a second crop.
  • Slowing the cooling rate to allow for larger, purer crystals to form.
  • Re-evaluating your solvent system to find one with a steeper solubility-temperature gradient.

Q3: Are there any safety considerations for handling this compound? A3: As a pharmacological agent, it should be treated with caution. Always consult its Safety Data Sheet (SDS). Use appropriate personal protective equipment (PPE) including a lab coat, gloves, and safety glasses. Avoid creating or inhaling dust.

Important Note on Information Gaps

The available scientific literature on this compound is limited, and the specific purification methods, optimal HPLC conditions, and full spectral data were not found in the search results. The guidance provided is based on its general chemical properties and standard laboratory practices for similar compounds.

References

Key Considerations for Raman Calibration in Polymorph Monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Considerations & Common Challenges
Calibration Goal Quantitative monitoring of polymorphic ratio during solution crystallization processes [1].
Critical Factors Solid concentration, solute concentration, temperature, and crystal size can significantly affect Raman spectra and must be controlled or modeled [1].
Calibration Approach Multivariate models (e.g., PLS, PCR) are often used. A "Good Calibration Practice" uses design of experiments to efficiently account for multiple varying factors [1].
Sample Environment Experiments for solution crystallization are typically performed in slurries. Water is a preferred solvent as it does not produce strong interfering Raman peaks [1].
Major Challenge Fluorescence from the sample or impurities can overwhelm the Raman signal. A common solution is using a laser with a longer wavelength (e.g., 785 nm or 1064 nm) to minimize fluorescence excitation [2].

Experimental Protocol for Model Development

For a molecule like timepidium bromide, you would typically follow a workflow to develop a robust calibration model. The process can be visualized as follows:

Start Start: Define Calibration Goal A 1. Prepare Standard Samples (Create mixtures with known polymorph ratios) Start->A B 2. Acquire Raman Spectra (Use consistent parameters: laser wavelength, power, etc.) A->B C 3. Pre-process Spectra (Baseline correction, smoothing, normalization) B->C D 4. Develop Calibration Model (Use multivariate regression like PLS) C->D E 5. Validate the Model (Test with independent sample set) D->E End End: Deploy for In-line Monitoring E->End

The scientific literature indicates that this general approach has been successfully applied to this compound. One study developed a multivariate calibration function to monitor the isothermal polymorphic transformation of this compound in a solution of water and 10% acetone [1].

Frequently Asked Questions

What is the biggest limitation of Raman spectroscopy, and how can it be overcome?
  • Fluorescence is a major challenge, as it can create a strong background that obscures the weaker Raman signal [2].
  • Solution: The most common approach is to use a laser with a longer wavelength (e.g., 785 nm or 1064 nm) for excitation, which is less likely to cause fluorescence in organic samples [2].
How do I choose the right laser wavelength for my experiment?

The choice is often a balance between signal strength and avoiding fluorescence.

  • Shorter wavelengths (e.g., 532 nm) provide stronger Raman scattering but are more likely to induce fluorescence [3].
  • Longer wavelengths (e.g., 785 nm, 1064 nm) help mitigate fluorescence but produce a weaker Raman signal. 1064 nm is often used in Fourier Transform (FT) Raman systems specifically to avoid fluorescence [3].
What does a "Good Calibration Practice" involve?

It refers to a systematic procedure for calibration that aims to produce high-quality measurements with a reduced number of experiments. This involves [1]:

  • Systematically analyzing how factors like temperature and concentration affect the spectra.
  • Using design of experiments (DoE) to plan an efficient set of calibration experiments.
  • Creating a calibration model that includes the effects of these variables, leading to more accurate predictions during actual process monitoring.
How is instrument calibration different from the calibration models discussed here?

It's important to distinguish these two types of calibration:

  • Instrument Calibration: Ensures the spectrometer itself is measuring accurately. This involves correcting for wavelength drift and aligning the laser using standard reference materials [4].
  • Analytical Calibration Model: A mathematical model you build that relates the spectral data from your calibrated instrument to a property of interest (e.g., polymorph concentration).

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High background noise Fluorescence from sample or impurities Switch to a longer-wavelength laser (e.g., 785 nm) [2].
Poor model prediction Critical factors (e.g., temperature, particle size) not accounted for Re-design calibration set using DoE to include these variables [1].
Inconsistent spectra Laser power fluctuation or instrument drift Perform regular instrument calibration [4]. Ensure sample presentation is consistent.
Weak Raman signal Low concentration or inefficient scattering Optimize laser power and integration time. Consider using a resonance Raman approach if applicable.

References

optimizing Timepidium bromide chromatographic separation

Author: Smolecule Technical Support Team. Date: February 2026

Chromatographic Methods for Timepidium Bromide

The following table summarizes successful enantiomeric separation methods for this compound as reported in the literature.

Method Stationary Phase / Chiral Selector Mobile Phase / Background Electrolyte Key Results Reference
HPLC Chiral Stationary Phase (CSP) with immobilized cyclodextrin (CD-CSP) Information not specified in abstract Successful enantioseparation achieved [1]
Capillary Zone Electrophoresis (CZE) Cyclodextrins (CDs), e.g., β-CD, DM-β-CD Information not specified in abstract Successful enantioseparation achieved; Validated for optical purity testing [1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No Separation (HPLC) Ineffective Chiral Selector Verify the CSP is a cyclodextrin-immobilized phase. Test different types of cyclodextrins (e.g., β-CD, DM-β-CD).
Poor Peak Shape Non-optimal mobile phase pH or composition Fine-tune mobile phase pH, organic modifier percentage, and buffer concentration.
Method not Reproducible Uncontrolled environmental factors Strictly control column temperature and mobile phase flow rate.
CE Recommended HPLC method development challenges Consider switching to Capillary Electrophoresis, which was selected as the superior method for optical purity testing of related drugs [1].

Frequently Asked Questions (FAQs)

Q1: What is the recommended primary method for analyzing the optical purity of this compound? Based on the literature, Capillary Electrophoresis (CE) using cyclodextrins as chiral selectors is recommended. The researchers of the 1995 study concluded that for related drugs, the CE technique was superior and was validated for quality control as an optical purity testing method [1].

Q2: My HPLC separation is not working. What should I do? First, confirm your chiral stationary phase is correct (cyclodextrin-immobilized). If separation remains poor, consider method parameters:

  • pH Adjustment: The enantiomers of denopamine (a related drug) were separated using CE under acidic conditions [1]. This suggests testing acidic mobile phases (e.g., with formic or acetic acid) may be beneficial.
  • Column Temperature: One study on PDE-5 inhibitors found that increasing the column temperature to 50°C improved the separation of isobaric compounds, though this should be balanced with column longevity concerns [2].

Q3: Are there other techniques that can be used for polymorph monitoring in crystallization processes? Yes, Raman spectroscopy is a powerful Process Analytical Technology (PAT) tool for this purpose. It allows for in-situ, non-destructive, and quantitative monitoring of polymorphic transformations without extensive sample preparation, making it suitable for quality control [3].

Experimental Protocol: CD-CZE for this compound

Below is a generalized workflow for a Capillary Electrophoresis method based on the published successful separation.

Start Start Method Development Prep Prepare BGE with β-CD Start->Prep Cond Condition New Capillary Prep->Cond Inj Inject Sample Cond->Inj Sep Apply Voltage Inj->Sep Detect UV Detection Sep->Detect Optimize Optimize Parameters Detect->Optimize Optimize->Prep Adjust CD type/concentration, pH, voltage Validate Validate Method Optimize->Validate

General Procedure:

  • Background Electrolyte (BGE): Prepare an aqueous buffer solution. The specific pH and buffer type are not detailed in the abstract, but acidic conditions were successful for a similar drug [1].
  • Chiral Selector: Add a cyclodextrin to the BGE. The study successfully used β-Cyclodextrin (β-CD) and Heptakis(2,6-di-O-methyl)-β-cyclodextrin (DM-β-CD) [1].
  • Capillary Conditioning: Flush a new fused-silica capillary with appropriate solvents (e.g., 1M NaOH, water, and running buffer) to ensure reproducibility.
  • Sample Injection: Introduce the this compound sample hydrodynamically or electrokinetically.
  • Separation: Apply a high voltage (e.g., 10-30 kV) to achieve separation.
  • Detection: Use UV detection at a wavelength suitable for the compound.

Key Parameters to Optimize:

  • Type and Concentration of Cyclodextrin: Test β-CD, DM-β-CD, and others.
  • pH of the BGE: This critically affects analyte charge and interaction with the selector.
  • Applied Voltage and Temperature.

Important Technical Note

The core experimental data for this guide is sourced from a 1995 research paper [1]. While the fundamental principles of chiral separation remain valid, instrumentation and best practices have advanced significantly since its publication.

References

Technical Support Center: Timepidium Bromide Particle Size Control

Author: Smolecule Technical Support Team. Date: February 2026

Welcome, Researchers. This resource is designed to assist you in achieving and maintaining precise control over the particle size of Timepidium bromide, a critical parameter for its dissolution rate, bioavailability, and stability. Below you will find troubleshooting guides, FAQs, and detailed protocols.


Frequently Asked Questions (FAQs)

Q1: What is the target particle size range for this compound to enhance oral bioavailability? A: For poorly soluble drugs like this compound, reducing particle size to the nanoscale significantly increases the surface area, thereby improving dissolution rate and bioavailability. The target is typically in the sub-micron range.

Table 1: Target Particle Size Ranges for Different Applications

Application / Goal Target Particle Size (D50) Key Rationale
Enhanced Oral Bioavailability 100 - 500 nm Maximizes surface area for rapid dissolution in the GI tract.
Suspension Stability 200 - 800 nm (with narrow PDI) Balances dissolution enhancement with reduced Ostwald ripening and sedimentation.
Inhalation Formulation 1 - 5 µm Optimal for alveolar deposition. (Note: This may require a different salt or form).

Q2: Why does my particle size increase over time in suspension (Ostwald Ripening), and how can I prevent it? A: Ostwald ripening is the growth of larger particles at the expense of smaller ones due to solubility differences. It is a common challenge with nano-suspensions.

Table 2: Strategies to Mitigate Ostwald Ripening

Strategy Mechanism Recommended Approach
Stabilizer Selection Forms a protective steric and/or electrostatic barrier, preventing particle coalescence. Use a combination of ionic (e.g., SLS) and non-ionic (e.g., HPMC, PVP) stabilizers.
Narrow PDI Reduces the solubility differential between particles, the primary driver for ripening. Optimize milling/ homogenization to achieve a PDI < 0.2.
Storage Condition Lower temperature reduces molecular diffusion and solubility. Store suspensions at 2-8°C for short-term stability studies.

Q3: My laser diffraction (DLS) and microscopy results are inconsistent. Which one should I trust? A: These techniques measure different properties. Laser diffraction is excellent for a bulk, volume-based distribution, while microscopy (SEM/TEM) provides number-based, direct visualization.

Table 3: Comparison of Particle Sizing Techniques

Technique Measured Principle Output Key Advantage Key Limitation
Dynamic Light Scattering (DLS) Brownian Motion Hydrodynamic Diameter (Z-Avg), PDI High sensitivity for sub-100 nm particles, fast analysis. Sensitive to aggregates and dust; assumes particles are spherical.
Laser Diffraction (LD) Light Scattering Pattern Volume-based Distribution (D10, D50, D90) Broad measurement range, robust, less sensitive to dust. Less sensitive to a small population of fines or aggregates.
Scanning Electron Microscopy (SEM) Electron Imaging Number-based Distribution, Morphology Direct visualization, reveals shape and aggregation. Sample preparation can alter particles; statistical representation requires many images.

Recommendation: Use Laser Diffraction (LD) as your primary method for process control and quality assurance due to its robustness. Use SEM for qualitative validation and to investigate morphology and aggregation.


Troubleshooting Guides

Problem: Inconsistent Particle Size After Wet Media Milling

Symptom Possible Cause Solution

| Wide PDI (>0.3) | 1. Inadequate stabilizer concentration. 2. Milling media (beads) are too large or polydisperse. 3. Milling time too short. | 1. Titrate stabilizer levels and use a combination. 2. Use smaller (e.g., 0.2-0.5 mm), monodisperse YSZ beads. 3. Perform a milling time study. | | Particle Size Not Reducing Below 1µm | 1. Insufficient milling energy. 2. Drug concentration too high. 3. Stabilizer type is incorrect. | 1. Increase agitator speed or recirculation rate. 2. Dilute the suspension or reduce drug load. 3. Screen ionic and non-ionic stabilizers for better adsorption. | | High Contamination Levels | 1. Bead erosion or breakage. 2. Wear of milling chamber/impeller. | 1. Use high-quality, cross-linked polymeric or YSZ beads. 2. Use equipment with ceramic (e.g., ZrO₂) internals. |

Problem: Particle Aggregation Upon Storage

Symptom Possible Cause Solution

| Rapid Sedimentation & Hard Cake | 1. Weak steric stabilization. 2. Inadequate electrostatic repulsion (Zeta Potential). | 1. Increase the molecular weight or concentration of the polymeric stabilizer (e.g., HPMC). 2. Use an ionic surfactant to increase zeta potential (aim for |±30| mV). | | Gelation or Viscosity Increase | 1. Polymer swelling or interaction. 2. Water absorption in non-aqueous suspensions. | 1. Change polymer type (e.g., from HPMC to PVP). 2. Ensure sealed containers and use desiccants. |


Detailed Experimental Protocols

Protocol 1: Optimization of Wet Media Milling Parameters

Objective: To systematically determine the optimal milling conditions for achieving the target particle size of this compound.

Materials:

  • This compound (API)
  • Stabilizer solution (e.g., 1% w/w HPMC and 0.5% w/w Sodium Dodecyl Sulfate in purified water)
  • Wet Media Mill (e.g., Netzsch, Dyno-Mill)
  • Yttria-Stabilized Zirconia (YSZ) beads (0.2 mm and 0.5 mm)

Methodology:

  • Preparation: Disperse 10% w/w this compound in the stabilizer solution using a high-shear mixer for 5 minutes.
  • Pre-milling Analysis: Withdraw a sample for initial particle size analysis (laser diffraction).
  • Milling: Load the suspension into the milling chamber. Use a factorial design of experiment (DoE) varying the following parameters:
    • Factor A: Milling Agitator Speed (2000 - 4000 rpm)
    • Factor B: Milling Time (30 - 120 minutes)
    • Factor C: Bead Size (0.2 mm vs. 0.5 mm)
  • Sampling: Withdraw samples at 30, 60, 90, and 120 minutes.
  • Analysis: Dilute each sample appropriately and analyze for particle size (D10, D50, D90, PDI) and zeta potential.

The following workflow outlines this systematic optimization process:

G Start Start: Define Target PSD P1 Prepare API Suspension with Stabilizers Start->P1 P2 Pre-milling Particle Size Analysis P1->P2 P3 Set Up DoE: - Speed - Time - Bead Size P2->P3 P4 Execute Wet Media Milling P3->P4 P5 Sample at Time Intervals (e.g., 30, 60, 90, 120 min) P4->P5 P6 Analyze D50, D90, PDI and Zeta Potential P5->P6 Decision Target PSD Achieved? P6->Decision Decision->P3 No End End: Define Design Space Decision->End Yes

Diagram Title: Wet Media Milling Optimization Workflow

Protocol 2: Stabilizer Screening Study

Objective: To identify the most effective stabilizer or stabilizer combination for this compound nanosuspension.

Materials:

  • This compound
  • Various stabilizers (e.g., HPMC E5, PVP K30, Poloxamer 407, SLS)
  • High-Pressure Homogenizer (HPH) or probe sonicator

Methodology:

  • Preparation: Prepare a series of 5% w/w API suspensions in 10 mL of different stabilizer solutions (1% w/w).
  • Pre-sizing: Pre-treat all suspensions with a probe sonicator for 1 minute to break up initial aggregates.
  • Stress Test: Subject each suspension to a standardized stress condition (e.g., 5 cycles of HPH at 10,000 psi or heating at 40°C for 24 hours).
  • Analysis: Measure particle size (D50 and PDI) and zeta potential before and after the stress test.
  • Evaluation: The most effective stabilizer will show the smallest change in D50 and PDI after stress, indicating a stable formulation.

The decision logic for selecting a stabilizer based on the results is as follows:

G Start Start: Stress Test Complete A1 Analyze ΔD50 and ΔPDI Start->A1 Decision1 ΔD50 < 10% & ΔPDI < 0.1? A1->Decision1 Decision2 Zeta Potential > |±30| mV? Decision1->Decision2 No Result1 Stabilizer Effective Proceed to Long-Term Study Decision1->Result1 Yes Result2 Steric Stabilization Adequate. Check for Ostwald Ripening. Decision2->Result2 Yes Result3 Stabilizer Ineffective Screen New Stabilizer or Combination Decision2->Result3 No

Diagram Title: Stabilizer Selection Decision Tree


Timepidium bromide vs hyoscine-N-butylbromide parasympatholytic effects

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis of Parasympatholytic Agents

The table below summarizes the key characteristics and experimental findings for timepidium bromide and hyoscine-N-butylbromide based on the available research.

Feature This compound Hyoscine-N-Butylbromide (HBB)
Drug Class Anticholinergic, Parasympatholytic [1] [2] Anticholinergic, Antimuscarinic, Parasympatholytic [3] [4]
Primary Investigated Uses Gastrointestinal spasms; Gastric tonus and motility [1] Abdominal pain; Labor acceleration; Reducing imaging artefacts [5] [6] [4]

| Key Experimental Findings | - Significant effect on gastric tonus vs placebo [1]

  • Inhibits peristaltic movement [1]
  • Alters gastric blood flow in rabbits [2] | - Reduces duration of first stage of labor [5]
  • Spasmolytic on cervix & female genital tract [5]
  • Reduces bowel motion in medical imaging [6] | | Mechanism of Action | Muscarinic receptor antagonist (inferred from class) [2] | Muscarinic acetylcholine receptor antagonist [4] | | Crosses Blood-Brain Barrier | Information not available in search results | No (Quaternary ammonium compound) [3] [4] | | Common Side Effects | Information not available in search results | Tachycardia, dry mouth [5] [4] |

Detailed Experimental Data and Protocols

Here is a deeper dive into the key studies and methodologies for each drug.

This compound

A 1975 double-blind clinical trial evaluated its effects on the human stomach roentgenographically [1].

  • Participants: 101 male human subjects.
  • Protocol: Subjects received one of the following: this compound, hyoscine-N-butylbromide, prifinium bromide, or a placebo (physiological saline) in a double-blind design.
  • Methodology: Effects on gastric tonus, peristaltic movement, and barium arrival site were assessed.
  • Outcomes:
    • This compound showed a significantly greater hypotonic rate and effect on gastric tonus compared to placebo.
    • All three active drugs were significantly more effective than placebo at inhibiting peristaltic movement.
    • No significant differences were found among the three active drugs for most observed values on gastric form [1].

A 1982 study on rabbits investigated its effect on blood flow.

  • Protocol: Intravenous administration of 200 μg/kg.
  • Methodology: Gastric and duodenal blood flow distribution was measured using 131I-labeled macroaggregated human serum albumin (MAA).
  • Outcomes: It produced a slight increase in total gastric blood flow, with a more considerable increase in the mucosal layer of the pyloric antrum. Its effects, along with those of acetylcholine, were found to be mediated through muscarinic receptors [2].
Hyoscine-N-Butylbromide (HBB)

A 2020 systematic review and meta-analysis of 20 Randomized Controlled Trials (RCTs) assessed its effect on labor progress [5].

  • Participants: 3,108 primi- or multigravida women in active labor.
  • Intervention: HBB administered via various routes (IV, IM, oral) compared to a placebo.
  • Outcomes:
    • Significantly reduced the duration of the first stage of labor (by ~58 minutes in primigravida and ~91 minutes in multigravida women).
    • Also reduced the duration of the second and third stages of labor, though to a lesser extent.
    • No significant effect was found on APGAR scores at 1 and 5 minutes after birth.
    • Common maternal side effects were tachycardia and dry mouth [5].

A 2021 feasibility trial evaluated HBB for improving Cone Beam CT (CBCT) image quality during radiotherapy [6].

  • Participants: 16 patients receiving abdominal/pelvic radiotherapy.
  • Protocol: HBB was administered via intramuscular (IM) or intravenous (IV) routes on alternate treatment fractions.
  • Methodology: Image quality and bowel motion artefact were scored on 4-point Likert scales, with each patient acting as their own control.
  • Outcomes:
    • A trend towards improved image quality and reduced bowel motion artefact was observed with both IM and IV HBB.
    • The drug was well-tolerated, with dry mouth being the most reported side effect (25% of patients), and had minimal impact on workflow [6].

Mechanism of Action Pathway

The following diagram illustrates the shared parasympatholytic mechanism of both drugs, which underlies their physiological effects.

G Start Parasympathetic Nerve Stimulation AChRelease Release of Acetylcholine (ACh) Start->AChRelease MuscarinicReceptor Muscarinic ACh Receptor (on Smooth Muscle Cell) AChRelease->MuscarinicReceptor Binds to SmoothMuscleContraction Smooth Muscle Contraction MuscarinicReceptor->SmoothMuscleContraction Activation ParasympatheticEffect Physiological Effects: • GI Motility ↑ • Secretions ↑ • Bronchoconstriction • etc. SmoothMuscleContraction->ParasympatheticEffect DrugAction Drug Action: This compound / Hyoscine-N-Butylbromide Inhibition Competitive Antagonism DrugAction->Inhibition Inhibition->MuscarinicReceptor Blocks

The core mechanism involves both drugs acting as competitive antagonists at muscarinic acetylcholine receptors in the parasympathetic nervous system [2] [4]. By blocking the binding of acetylcholine, they inhibit receptor activation, leading to reduced smooth muscle contraction in target organs. This spasmolytic effect explains their utility in treating abdominal cramps, accelerating labor by relaxing the cervix, and improving image quality by reducing bowel motility.


Key Comparisons and Insights for Researchers

  • Clinical Applications: While both are spasmolytics, the researched applications differ. This compound has been studied for general gastrointestinal effects [1], whereas HBB has a broader and more extensively researched profile, including use in obstetrics and radiology [5] [6].
  • Central Effects: A key pharmacological distinction is that HNB is a quaternary ammonium compound and does not cross the blood-brain barrier, thus minimizing central nervous system side effects [3] [4]. The ability of this compound to cross this barrier is not detailed in the available search results.
  • Evidence Base: The evidence for HBB's effect on labor is robust, supported by a large meta-analysis [5]. However, a recent high-quality RCT found that a single 20mg IV dose did not significantly shorten labor in nulliparous women with early signs of slow progress, suggesting that the patient population and dosage regimen are critical factors [7].

References

Timepidium bromide vs prifinium bromide comparative efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Efficacy and Drug Profiles

The table below summarizes the available objective data from clinical studies and pharmacological research.

Feature Timepidium Bromide Prifinium Bromide
Drug Class Anticholinergic (Antimuscarinic) [1] Anticholinergic (Antimuscarinic) [2] [3]
Primary Indication Visceral spasms, pain in gastrointestinal disorders [1] Irritable bowel syndrome (IBS), visceral spasms [4] [2]
Molecular Weight 400.39 g·mol⁻¹ [1] 386.37 g·mol⁻¹ [3]
Comparative Efficacy (Gastric Tonus) No significant difference from other active drugs (Hyoscine, Prifinium) [5] No significant difference from other active drugs (Hyoscine, Timepidium) [5]
Comparative Efficacy (Peristalsis) Significantly more effective than placebo [5] Significantly more effective than placebo [5]
Key Differentiating Data Effect on gastric tonus significantly greater than placebo [5] In IBS patients: 86% showed marked/moderate improvement after 4 weeks (90 mg/day) [4]
Molecular Docking Data Information not available in search results Binding affinity of -8.6 kcal/mol with M2 muscarinic receptor (5ZKC) [6]
Structural Feature Quaternary ammonium compound (peripherally acting) [1] Quaternary ammonium compound [3]

Experimental Data and Methodologies

Here are the details of the key experiments that generated the data in the tables above.

Direct Comparative Study (1975)

This remains the primary source for head-to-head data [5].

  • Objective: To evaluate and compare the effects of three parasympatholytic drugs (this compound, Prifinium bromide, and Hyoscine-N-butylbromide) and a placebo on the gastrointestinal tract.
  • Protocol:
    • Design: Double-blind clinical trial.
    • Subjects: 101 male human subjects.
    • Intervention: Administration of one of the three drugs or a placebo (physiological saline).
    • Measurement: Roentgenographic (X-ray) analysis of the stomach.
    • Key Parameters: Gastric tonus (hypotonic rate), peristaltic movement, and the site of barium arrival.
  • Relevant Findings: The effects of all three experimental drugs on peristaltic movement were significantly higher than placebo. Regarding gastric tonus, the effect of Timepidium was significantly greater than placebo, while no significant differences were found among the three active drugs [5].
Prifinium Bromide Open Trial (1985)
  • Objective: To evaluate the clinical efficacy of Prifinium bromide in patients with irritable bowel syndrome (IBS) [4].
  • Protocol:
    • Design: Open clinical trial.
    • Subjects: 21 patients with IBS showing psychosomatic characteristics.
    • Intervention: Prifinium bromide, 90 mg/day for four weeks.
    • Measurement: Comparison of symptomatic severity before, during, and after treatment.
  • Relevant Findings: Efficacy was most evident in patients with diarrhea-predominant IBS, slightly less in patients with alternating diarrhea/constipation, and less in constipated patients [4].
Molecular Docking Study (2025)
  • Objective: To investigate the anticholinergic potential of Prifinium bromide through computational analysis [6].
  • Protocol:
    • Software/Method: Molecular docking simulations.
    • Target: M2 muscarinic receptor (PDB ID: 5ZKC).
  • Relevant Findings: The study confirmed a binding affinity of -8.6 kcal/mol, indicating a strong and stable interaction with the muscarinic receptor target [6].

Mechanisms and Pathways

Both drugs are antimuscarinic agents, and their therapeutic effect is mediated through the blockade of muscarinic acetylcholine receptors in the gastrointestinal tract. The following diagram illustrates this shared signaling pathway and site of action.

G A Acetylcholine (ACh) Release B ACh Binds to Muscarinic Receptor A->B C Gq Protein Activation B->C Stimulates D Phospholipase C (PLC) Activation C->D E IP³ Production D->E F Calcium (Ca²⁺) Release E->F G Smooth Muscle Contraction F->G H Timepidium/Prifinium Bromide H->B Antagonizes

Diagram Title: Anticholinergic Inhibition of GI Smooth Muscle Contraction

Insights for Researchers

  • Overlap and Gaps: The 1975 study provides robust, direct comparative data for gastric motility parameters, showing comparable efficacy between the two drugs [5]. However, contemporary, large-scale studies comparing their efficacy in specific disorders like IBS are lacking.
  • Clinical Considerations: The open trial for Prifinium provides specific efficacy data in IBS sub-types, which can be valuable for target patient selection [4]. The absence of similar detailed data for Timepidium is a notable gap.
  • Molecular Insights: The recent molecular docking data for Prifinium offers a modern computational validation of its mechanism [6]. Replicating this study for Timepidium could reveal subtle differences in receptor interaction and selectivity.

How to Proceed Further

  • Explore Structural Analogs: Research on Tipepidine, a structurally related compound to Timepidium (lacking the quaternary methyl and methoxy groups), may provide additional insights into the core pharmacophore of these thiophene-based compounds [1].
  • Broaden Pathway Context: While not listed in the calcium signaling pathway drug list [7], understanding this pathway is crucial as it is the primary downstream mechanism activated by muscarinic receptor stimulation that these drugs inhibit.

References

Timepidium bromide anticholinergic activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Profile of Timepidium Bromide

Property Description
Drug Class Anticholinergic / Antispasmodic [1]
Primary Indication Symptomatic treatment of visceral and gastrointestinal spasms, and associated pain [1]
Mechanism of Action Antagonism of muscarinic receptors (Anticholinergic) [2] [1] [3]
Key Feature Quaternary ammonium compound; does not cross the blood-brain barrier, minimizing central nervous system side effects [1]
Chemical Formula C₁₇H₂₂BrNOS₂ [1] [3]

Experimental Data from Available Literature

The most relevant study found was conducted in rabbits in 1982. The table below summarizes its findings on the drug's effect on gastrointestinal blood flow [2].

Experimental Factor Finding
Subject Rabbits
Dose 200 μg/kg, intravenous
Effect on Total Gastric Blood Flow Slight increase
Effect on Mucosal Blood Flow (Pyloric Antrum) Considerable increase
Antagonism of Cholinergic Effects Reversed reduction in gastric blood flow caused by acetylcholine and neostigmine
Proposed Mechanism Action mediated via muscarinic receptors

Guidance for Comparative Analysis

Comprehensive comparison guides require robust, head-to-head experimental data. The current search results do not contain studies directly comparing this compound's potency, affinity for muscarinic receptor subtypes (M1-M3), or clinical efficacy against other anticholinergics like atropine or modern selective agents.

For a rigorous comparison, you may need to consult specialized pharmacological databases and full-text papers. The following flowchart outlines a potential methodology for a systematic comparison based on a universal pharmacological approach discussed in one of the search results [4].

cluster_params Key Parameters (Step 2) cluster_dbs Recommended Databases (Step 3) Start Start: Drug Comparison Methodology Step1 1. Identify Comparator Drugs Start->Step1 Step2 2. Define Comparison Parameters Step1->Step2 Step3 3. Query Pharmacological Databases Step2->Step3 P1 Receptor Affinity (Ki/Kd) Step4 4. Analyze Receptor Binding Data Step3->Step4 DB1 DrugBank Online Step5 5. Synthesize & Tabulate Findings Step4->Step5 P2 Muscarinic Receptor Subtype (M1-M3) P3 Selectivity & BBB Penetrance P4 Functional Assay Data (IC₅₀) DB2 IUPHAR/BPS Guide to PHARMACOLOGY DB3 PDSP Ki Database

References

Comparative Pharmacological Profile of Timepidium Bromide

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key experimental findings for Timepidium bromide and comparator drugs based on the search results.

Drug Name Key Experimental Findings on Gastric Function Comparative Efficacy (vs. Other Agents) Study Type & Subjects

| This compound | - Gastric Tonus: Significantly increased hypotonic rate vs. placebo [1].

  • Peristalsis: Significantly inhibited spontaneous/bethanechol-induced motility [2].
  • Gastric Blood Flow: Slightly increased total flow; considerable increase in pyloric antral mucosa [3] [4].
  • Secretory Effects: Inhibited gastric acid secretion; weak effect on salivary, pancreatic, biliary secretions [2]. | - Effect on Tonus: Superior to placebo; no significant difference vs. hyoscine-N-butylbromide or prifinium bromide [1].
  • Effect on Motility: Similar to atropine; stronger than hyoscine-N-butylbromide [2].
  • Antisecretory: Stronger than hyoscine-N-butylbromide; weaker than atropine [2]. | Human clinical trial (n=101, male) [1]; Animal studies (dogs, rats, rabbits) [3] [2] | | Hyoscine-N-Butylbromide | - Significantly reduced gastric peristaltic movement vs. placebo [1]. | - Effects on gastric tonus and form showed no significant differences compared to other active drugs like this compound [1]. | Human clinical trial [1] | | Prifinium Bromide | - Significantly reduced gastric peristaltic movement vs. placebo [1]. | - Effects on gastric tonus and form showed no significant differences compared to other active drugs like this compound [1]. | Human clinical trial [1] | | Atropine Sulfate | - Inhibited gastrointestinal motility and gastric acid secretion [2]. | - Motility Inhibition: Similar to this compound [2].
  • Antisecretory: Stronger than this compound [2].
  • Mydriatic Activity: Stronger than this compound [2]. | Animal studies (dogs, rats) [2] |

Detailed Experimental Protocols and Methodologies

Here are the methodologies for key experiments cited in the guide.

Clinical Trial on Gastric Tonus and Motility [1]
  • Objective: To evaluate and compare the effects of three parasympatholytic drugs (this compound, Hyoscine-N-butylbromide, Prifinium bromide) and a placebo on the human gastrointestinal tract.
  • Subjects: 101 male human subjects.
  • Methodology:
    • Design: Double-blind study.
    • Administration: Drugs and placebo (physiological saline) were administered.
    • Assessment: Effects were evaluated roentgenographically (using X-rays). Key parameters measured included:
      • Gastric tonus (scored as hypertonic, normotonic, or hypotonic).
      • Peristaltic movement of the stomach.
      • The site of arrival of barium in the gastrointestinal tract.
  • Analysis: Results were stratified to evaluate drug effects under different conditions.
Study on Gastric Blood Flow in Rabbits [3] [4]
  • Objective: To investigate the effect of this compound on the distribution of blood flow in the stomach and duodenum.
  • Subjects: Rabbits.
  • Methodology:
    • Blood Flow Measurement: 131I-labeled macroaggregated human serum albumin (MAA) was used. The trapped radioactive microspheres in blood vessels allow for quantifying regional blood flow.
    • Procedure: Baseline regional gastric blood flow was measured. This compound (200 μg/kg, intravenous) was administered, and changes in blood flow distribution were recorded.
    • Cholinergic Challenge: The effects of acetylcholine and neostigmine on blood flow were also tested, and the ability of this compound to antagonize these effects was assessed.
  • Analysis: Blood flow was quantified in different stomach regions (anterior corpus, posterior corpus, pyloric antrum) and the duodenum.

Pharmacological Pathway of Anticholinergic Action

The following diagram illustrates the mechanism by which this compound and other anticholinergic agents affect gastric function.

G A Parasympathetic Nerve B Acetylcholine (ACh) Release A->B C Binds to Muscarinic Receptors (M3) B->C D Smooth Muscle Cell (Stomach) C->D E1 Contraction ↑ D->E1 E2 Gastric Motility ↑ D->E2 E3 Gastric Secretion ↑ D->E3 G1 Contraction ↓ D->G1 G2 Gastric Tonus ↓ D->G2 G3 Gastric Motility ↓ D->G3 G4 Secretory Activity ↓ D->G4 F This compound F->C Competitive Antagonism

Diagram: Anticholinergic Mechanism in Gastric Smooth Muscle. This compound acts as a competitive antagonist at muscarinic (M3) receptors, blocking acetylcholine and reducing gastric motility and secretion [5].

Key Insights for Researchers and Developers

  • Clinical Evidence: The primary clinical evidence for this compound's effect on gastric tonus, while significant, comes from a single 1975 study [1]. Further robust clinical trials are needed to establish its efficacy and safety profile by modern standards.
  • Mechanistic Studies: The 1982 rabbit study provides a clear mechanistic rationale for its action via effects on gastric blood flow, mediated through muscarinic receptors [3] [4].
  • Comparative Efficacy: this compound showed a favorable profile in older studies, with potent effects on gastrointestinal motility but weaker systemic side effects (like mydriasis) compared to atropine [2].
  • Modern Context: The latest guidelines for managing gastroparesis (2025) conditionally recommend only metoclopramide and erythromycin, highlighting a significant gap and opportunity for developing new therapeutic agents [6] [7].

References

Timepidium bromide clinical trial results double-blind study

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Summary & Comparative Efficacy

The 1975 double-blind clinical trial evaluated the effects of three parasympatholytic drugs—Timepidium Bromide, Hyoscine-N-Butylbromide, and Prifinium Bromide—against a placebo (physiological saline) on the gastrointestinal tract in 101 male subjects [1].

The table below summarizes the key efficacy findings from this study:

Drug Assessed Effect on Gastric Tonus (Hypotonic Rate) Effect on Peristaltic Movement Effect on Site of Barium Arrival
This compound Significant effect vs. placebo [1] Significant effect vs. placebo [1] Significant effect vs. placebo [1]
Hyoscine-N-Butylbromide Significant effect vs. placebo (in control test) [1] Significant effect vs. placebo [1] No significant difference from other active drugs [1]
Prifinium Bromide Significant effect vs. placebo [1] Significant effect vs. placebo [1] No significant difference from other active drugs [1]
Placebo Effect significantly inferior to active drugs [1] Effect significantly inferior to active drugs [1] Effect significantly inferior to Timepidium [1]

The study concluded that while all three active drugs were effective and not significantly different from each other in terms of most observed values on gastric form, This compound showed a broader range of significant effects compared to placebo [1].

Detailed Experimental Protocol

Understanding the methodology is crucial for evaluating the results. Here are the key experimental details from the study:

  • Study Design: A double-blind clinical trial, which helps minimize bias from both researchers and participants.
  • Subjects: The study involved a total of 101 male human subjects [1].
  • Interventions: The following drugs and a control were administered:
    • This compound
    • Hyoscine-N-Butylbromide
    • Prifinium Bromide
    • Placebo (Physiological Saline Solution)
  • Evaluation Method: Effects on the gastrointestinal tract were assessed roentgenographically (using X-rays). Specific parameters measured included:
    • Gastric tonus (scored as hypertonic, normotonic, or hypotonic).
    • Peristaltic movement of the stomach.
    • The site of arrival of barium in the GI tract [1].

The following diagram outlines the experimental workflow of the clinical trial:

start Study Population: 101 Male Subjects design Double-Blind Design start->design groups Randomized into 4 Groups design->groups drug1 Timepidium Bromide groups->drug1 drug2 Hyoscine-N- Butylbromide groups->drug2 drug3 Prifinium Bromide groups->drug3 placebo Placebo (Physiological Saline) groups->placebo assessment Roentgenographic Assessment drug1->assessment drug2->assessment drug3->assessment placebo->assessment param1 Gastric Tonus assessment->param1 param2 Peristaltic Movement assessment->param2 param3 Site of Barium Arrival assessment->param3

Key Context and Limitations for Researchers

When interpreting these results for modern application, several critical factors must be considered:

  • Historical Data: This single, pivotal study is from 1975. Drug development, clinical trial standards, and analytical techniques have advanced significantly since then.
  • Mechanism of Action: this compound is a muscarinic receptor antagonist (anticholinergic) [2] [3]. It works by blocking acetylcholine to reduce smooth muscle spasms and secretions in the gastrointestinal tract, which explains its observed effects on gastric motility and tonus [2].
  • No Recent Clinical Data: The search did not identify any recent, publicly available clinical trials for this compound. The most current information available pertains to non-clinical studies, such as computational analyses of its molecular structure and docking properties [4] [5] [6].

References

Timepidium bromide competitive anticholinergic agents

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile Comparison

The table below summarizes the relative anticholinergic potency of Timepidium Bromide (TB) compared to Hyoscine-N-butylbromide (HB) and Atropine (Atr), primarily derived from isolated tissue experiments on guinea pigs [1].

Anticholinergic Agent Relative Potency (Gallbladder) Relative Potency (Sphincter of Oddi) pA2 Value (Gallbladder) Key Characteristics
This compound (TB) 7x more potent than HB; 1/5-1/6 as potent as Atr 12x more potent than HB; 1/5 as potent as Atr 8.44 Competitive antagonist; effect blocked by tetrodotoxin, suggesting neural pathway action [1].
Hyoscine-N-butylbromide (HB) Baseline (1x) Baseline (1x) 7.55 -
Atropine (Atr) 5-6x more potent than TB 5x more potent than TB 9.11 Used as a reference standard [1].

Detailed Experimental Data and Protocols

The comparative data is largely based on two specific experimental studies. Here are the methodologies and key findings.

Experiment on Isolated Guinea Pig Gallbladder and Sphincter of Oddi [1]
  • Objective: To evaluate and compare the inhibitory effects of TB, HB, and Atr on smooth muscle contraction.

  • Methodology:

    • Tissue Preparation: Isolated guinea pig gallbladder and sphincter of Oddi were mounted in organ baths.
    • Induced Contraction: Contractions were induced by:
      • Receptor Stimulation: Methacholine (a cholinergic agonist).
      • Electrical Stimulation: Field stimulation at 5 Hz to trigger neurotransmitter release from neurons.
    • Drug Application: Cumulative doses of TB, HB, and Atr were added to the bath to measure their inhibitory effects.
    • Data Analysis: pA2 values (a measure of antagonist affinity) were calculated for methacholine-induced contractions. Inhibitory activity on electrically-induced contractions was also measured.
  • Key Findings:

    • All three agents competitively antagonized the methacholine-induced contractions, with the order of potency being Atr > TB > HB based on pA2 values [1].
    • TB, HB, and Atr also inhibited contractions from field stimulation. The effect of TB was abolished by tetrodotoxin (a neurotoxin that blocks neural activity), indicating its primary action is on neuronal pathways rather than direct smooth muscle effects [1].
    • TB had no significant effect on noradrenaline-induced contraction or isoproterenol-induced relaxation, confirming its specific anticholinergic activity [1].

This experimental workflow is illustrated below:

G Start Start Experiment Tissue Tissue Preparation: Isolate guinea pig gallbladder and sphincter of Oddi Start->Tissue Stim Induce Contraction Tissue->Stim StimMethod1 Method A: Pharmacological Apply Methacholine (cholinergic agonist) Stim->StimMethod1 StimMethod2 Method B: Electrical Field Stimulation at 5Hz (triggers neural release) Stim->StimMethod2 DrugApp Apply Anticholinergic Agents (this compound, Hyoscine, Atropine) StimMethod1->DrugApp StimMethod2->DrugApp Measure Measure Inhibitory Effects on Muscle Contraction DrugApp->Measure Analyze1 Calculate pA2 Values (antagonist affinity) Measure->Analyze1 Analyze2 Assess Mechanism with Tetrodotoxin (TTX) Measure->Analyze2 Conclude Conclude on Potency and Mechanism of Action Analyze1->Conclude Analyze2->Conclude

Experiment on Gastric and Duodenal Blood Flow in Rabbits [2]
  • Objective: To investigate the effects of TB on regional blood flow distribution in the stomach and duodenum.
  • Methodology:
    • Animal Model: Normal rabbits.
    • Blood Flow Measurement: Using 131I-labeled macroaggregated human serum albumin (MAA) to quantify blood flow in different stomach regions (anterior corpus, posterior corpus, pyloric antrum).
    • Drug Intervention: Intravenous administration of TB (200 µg/kg), acetylcholine (ACh), and neostigmine (Neost).
  • Key Findings:
    • TB produced a slight increase in total gastric blood flow, with a considerable increase specifically in the mucosal layer of the pyloric antrum [2].
    • The reductions in blood flow caused by ACh and Neost were abolished by TB, suggesting these effects are mediated through muscarinic receptors [2].

Research Context and Limitations

  • Mechanism of Action: this compound is a competitive muscarinic receptor antagonist. It acts by blocking acetylcholine from binding to its receptors on smooth muscle and other target tissues [1] [2].
  • Chemical Class: TB is a thiophene-based compound, a feature it shares with several other marketed drugs like tiquizium bromide and tipepidine [3].
  • Key Limitations: The most current and comprehensive search results do not contain detailed human clinical data or direct comparisons with many modern anticholinergic agents. The available experimental data is from the early 1980s, and its relevance to human therapeutic use today may be limited.

References

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Hydrogen Bond Acceptor Count

4

Exact Mass

399.03262 Da

Monoisotopic Mass

399.03262 Da

Heavy Atom Count

22

UNII

8R9E4766V4

ATC Code

A - Alimentary tract and metabolism
A03 - Drugs for functional gastrointestinal disorders
A03A - Drugs for functional gastrointestinal disorders
A03AB - Synthetic anticholinergics, quaternary ammonium compounds
A03AB19 - Timepidium bromide

Other CAS

35035-05-3

Wikipedia

Timepidium_bromide

Dates

Last modified: 07-15-2023
[1]. Naito K, et al. Effect of timepidium bromide, an anticholinergic agent, on gastric and duodenal blood flow distribution in rabbits. Jpn J Pharmacol. 1982 Feb;32(1):73-80.

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